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Core Science & Biosynthesis

Foundational

what is the chemical structure of 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol

An In-Depth Technical Guide to 1-Ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol: Structural Dynamics, Synthesis, and Analytical Profiling Executive Summary As a highly versatile pharmacophore, the pyrazole scaffold is a corners...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1-Ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol: Structural Dynamics, Synthesis, and Analytical Profiling

Executive Summary

As a highly versatile pharmacophore, the pyrazole scaffold is a cornerstone in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from neuroprotection to anti-inflammatory effects. Specifically, 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol (Molecular Formula: C₇H₁₂N₂O₂) represents a specialized 1,3-disubstituted pyrazolone derivative. The presence of the N-ethyl group enhances lipophilicity and membrane permeability, while the C3-methoxymethyl ether provides a flexible hydrogen-bond acceptor capable of interacting with complex target binding pockets.

This whitepaper provides an authoritative, field-proven analysis of the compound's structural dynamics—specifically its complex prototropic tautomerism—alongside a self-validating de novo synthetic protocol and rigorous analytical methodologies designed for senior medicinal chemists and drug development professionals.

Structural Elucidation & Prototropic Tautomerism

A critical factor in the pharmacological application of pyrazol-5-ols is their solvent-dependent tautomeric equilibrium. The compound does not exist as a single static entity; rather, it rapidly interconverts between three distinct tautomeric forms depending on the dielectric constant and hydrogen-bonding capacity of the surrounding microenvironment[1].

Understanding this causality is paramount for drug developers, as the active pharmaceutical ingredient (API) may present a different hydrogen-bonding profile in the solid state versus physiological aqueous conditions[2].

  • OH-Form (1H-pyrazol-5-ol): Predominates in the solid state and in highly polar, protic solvents where external hydrogen bonding stabilizes the enol.

  • CH-Form (1H-pyrazol-5(4H)-one): Often the dominant species in non-polar, aprotic solvents (e.g., CDCl₃, DMSO). The C4 position becomes a reactive methylene group.

  • NH-Form (2,5-dihydro-1H-pyrazol-5-one): A zwitterionic-like state that can be stabilized in highly aqueous environments.

TautomericEquilibrium OH 1H-pyrazol-5-ol (OH Form) CH 1H-pyrazol-5(4H)-one (CH Form) OH->CH Non-polar solvents NH 2,5-dihydro-1H-pyrazol-5-one (NH Form) OH->NH Equilibrium CH->NH Polar solvents

Tautomeric equilibrium of 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol across solvent environments.

Diagnostic NMR Characterization

To validate the structural state in solution, ¹H and ¹³C NMR spectroscopy are utilized. The magnitude of the geminal ²J[pyrazole C-4, H-3(5)] spin coupling constant is a definitive diagnostic tool[3]. In the CH-form, the C4 methylene protons typically appear as a distinct singlet (or coupled multiplet depending on C3 substituents) around δ 3.2-3.6 ppm, while the C5 carbonyl carbon resonates at ~170 ppm in ¹³C NMR. Conversely, the OH-form exhibits a C4 methine proton at δ 5.2-5.5 ppm and a C5 hydroxyl-bearing carbon at ~155-160 ppm[2].

De Novo Synthesis Workflow

The synthesis of 1,3-disubstituted pyrazol-5-ols relies on the highly regioselective condensation of an alkylhydrazine with a β-keto ester. The causality behind this reaction is driven by the differential nucleophilicity of the hydrazine nitrogens and the differential electrophilicity of the β-keto ester carbonyls.

Step-by-Step Methodology: Synthesis of 1-Ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol

Reagents Required:

  • Ethylhydrazine oxalate (CAS: 6629-60-3) or free base (1.0 eq)[4]

  • Ethyl 4-methoxy-3-oxobutanoate (CAS: 66762-68-3) (1.0 eq)[4]

  • Sodium ethoxide (NaOEt, 2.0 eq if using oxalate salt)

  • Absolute ethanol (Solvent)

Protocol:

  • Neutralization (If using Ethylhydrazine Oxalate): In a flame-dried, argon-purged 250 mL round-bottom flask, suspend ethylhydrazine oxalate (10 mmol) in 50 mL of absolute ethanol. Add a freshly prepared solution of NaOEt (20 mmol) in ethanol dropwise at 0 °C. Stir for 30 minutes to liberate the free ethylhydrazine base. Filter off the precipitated sodium oxalate under an inert atmosphere.

  • Condensation: Transfer the filtrate containing free ethylhydrazine to a reaction vessel equipped with a reflux condenser. Add ethyl 4-methoxy-3-oxobutanoate (10 mmol) dropwise over 15 minutes at room temperature. The more nucleophilic terminal NH₂ group of ethylhydrazine selectively attacks the more electrophilic ketone carbonyl of the β-keto ester to form a transient hydrazone intermediate.

  • Cyclization: Heat the reaction mixture to reflux (78 °C) for 4–6 hours. The elevated temperature provides the activation energy required for the secondary nitrogen (bearing the ethyl group) to undergo intramolecular nucleophilic attack on the ester carbonyl, eliminating ethanol and forming the pyrazolone ring[3].

  • Workup & Isolation: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with 1M HCl (2 × 20 mL) to remove unreacted hydrazine, followed by brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the crude product.

  • Purification: Purify the crude material via flash column chromatography (silica gel, eluent: Hexane/EtOAc gradient) or recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol.

SynthesisWorkflow R1 Ethylhydrazine (Nucleophile) I1 Hydrazone Intermediate (Transient) R1->I1 Condensation (-H2O) Reflux in EtOH R2 Ethyl 4-methoxy-3-oxobutanoate (Electrophile) R2->I1 Condensation (-H2O) Reflux in EtOH P1 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol (Target Scaffold) I1->P1 Intramolecular Cyclization (-EtOH)

Step-by-step mechanistic workflow for the de novo synthesis of the pyrazol-5-ol scaffold.

Physicochemical Data & Analytical Validation

To ensure the synthesized compound meets the rigorous standards required for downstream biological assays, a comprehensive physicochemical profile is established. The following table summarizes the core quantitative data for 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol[5].

ParameterValueAnalytical Significance
IUPAC Name 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-olStandardized nomenclature
Molecular Formula C₇H₁₂N₂O₂Confirmed via High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 156.18 g/mol Routine LC-MS identification
Exact Mass 156.089877 DaHRMS exact mass target[5]
LogP (Predicted) 0.1 - 0.5Indicates moderate lipophilicity, suitable for oral bioavailability
H-Bond Donors 1 (in OH form)Critical for target binding (e.g., kinase hinge regions)
H-Bond Acceptors 3Enhances solubility and target interaction
Rotatable Bonds 3Confers conformational flexibility to the C3 side chain
Analytical Validation Protocol (LC-MS)

To validate the purity and identity of the synthesized API, reverse-phase Liquid Chromatography-Mass Spectrometry (LC-MS) is employed:

  • Column: C18 (50 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: Electrospray Ionization (ESI) in positive mode. The target mass [M+H]⁺ should appear at m/z 157.09.

  • Purity Assessment: Integration of the UV chromatogram at 254 nm should yield >95% purity for biological testing.

Pharmacological Relevance

The 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol scaffold is not merely a synthetic curiosity; it is a highly privileged structure in medicinal chemistry. Pyrazol-5-ols act as potent bioisosteres for phenols and carboxylic acids. They are widely recognized for their radical scavenging properties (analogous to Edaravone, a marketed neuroprotective agent) and their ability to inhibit cyclooxygenases (COX) and lipoxygenases (LOX) in inflammatory pathways[1]. The specific addition of the methoxymethyl group at position 3 provides a unique vector for structure-activity relationship (SAR) optimization, allowing medicinal chemists to probe deep, water-accessible pockets in target proteins while maintaining a low molecular weight and favorable ligand efficiency.

References

  • (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol - PubChem National Center for Biotechnology Information (NCBI)[Link]

  • A one-step synthesis of pyrazolone ResearchGate / Molbank (Eller & Holzer, 2006)[Link]

  • Reactions and tautomeric behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols Semantic Scholar / Heterocycles (2011)[Link]

  • ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions ResearchGate (2012)[Link]

Sources

Exploratory

Technical Whitepaper & Safety Data Framework: 1-Ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol

Executive Summary In modern drug discovery, functionalized pyrazoles are critical pharmacophores due to their distinct hydrogen-bonding capabilities and metabolic stability. 1-Ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol (Mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, functionalized pyrazoles are critical pharmacophores due to their distinct hydrogen-bonding capabilities and metabolic stability. 1-Ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol (Molecular Formula: C₇H₁₂N₂O₂, MW: 156.18 g/mol ) is a highly specialized building block. It features a nucleophilic pyrazole core, an ethyl group that dictates lipophilicity, and a methoxymethyl ether side-chain that offers unique spatial geometry.

Because this compound is a specialized intermediate, standard boilerplate Safety Data Sheets (SDS) often fail to capture the nuanced reactivity and handling requirements necessary for safe laboratory use. As a Senior Application Scientist, I have structured this guide to bridge the gap between occupational safety and synthetic utility, ensuring that researchers understand not just what the hazards are, but why the molecule behaves the way it does.

Physicochemical Profiling & Hazard Identification

The safety profile of 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol is heavily dictated by its structural homology to other 1-alkyl-1H-pyrazol-5-ols. The presence of the basic pyrazole nitrogens and the acidic C5-hydroxyl group creates a highly interactive molecule that readily affects biological membranes.

Hazard Summary & Mechanistic Rationale

Based on authoritative safety data for analogous pyrazole derivatives, the following GHS classifications and rationales apply to this compound:

ParameterSpecification / ClassificationMechanistic Rationale
Skin Irritation Category 2 (H315)Pyrazole nitrogen lone pairs interact with epidermal proteins, causing localized inflammation and structural disruption of the stratum corneum 1[1].
Eye Irritation Category 2 (H319)High affinity for aqueous mucosal membranes leads to rapid cellular osmotic disruption and severe irritation 2[2].
Respiratory Hazard STOT SE 3 (H335)Aerosolized pyrazole particulates act as severe irritants to the upper respiratory tract, triggering bronchospasm upon acute exposure 3[3].
Chemical Stability Stable under standard conditionsThe pyrazole core is aromatic; the methoxymethyl ether is stable to mild bases but highly labile to strong Lewis acids 4[4].
Engineering Controls and PPE

To mitigate the risks outlined above, handling must occur within a self-validating safety framework:

  • Ventilation: Use of a chemical fume hood with a minimum face velocity of 100 fpm is mandatory. Pyrazoles are prone to aerosolization during transfer, directly leading to STOT SE 3 inhalation hazards 5[5].

  • PPE: Nitrile gloves (minimum 0.11 mm thickness) and tightly fitting safety goggles (EN 166 compliant) are required to prevent H315 and H319 exposure.

Reactivity Dynamics: Tautomerism & Ether Stability

Understanding the chemical behavior of 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol is essential for both safety and synthetic success. The molecule exhibits two critical reactivity nodes:

  • Enol-Keto Tautomerism: The C5-hydroxyl group exists in equilibrium with its pyrazolone (keto) tautomer. In non-polar solvents, the keto form often dominates, which can lead to undesired C4-alkylation rather than the desired O-alkylation.

  • Methoxymethyl Ether Lability: While aliphatic methoxymethyl ethers are generally robust, they can mimic the behavior of MOM-acetal protecting groups under specific conditions. Exposure to strong Lewis acids (e.g., TiCl₄, BBr₃) will coordinate to the ether oxygen, activating the group for unintended cleavage or nucleophilic attack 4[4].

Tautomeric_Reactivity Enol Enol Form (1H-pyrazol-5-ol) Keto Keto Form (Pyrazolone) Enol->Keto Solvent Eq. Base Base Addition (Deprotonation) Enol->Base pKa ~ 9-10 Keto->Base Enolate Common Enolate Intermediate Base->Enolate Fast O_Alk O-Alkylation (Kinetic) Enolate->O_Alk Hard Electrophile C_Alk C-Alkylation (Thermodynamic) Enolate->C_Alk Soft Electrophile

Bifurcated reactivity pathways of the pyrazol-5-ol scaffold dictated by tautomeric equilibrium.

Self-Validating Experimental Protocol

To demonstrate the practical application of the safety and reactivity principles discussed above, the following protocol outlines the chemoselective O-alkylation of the pyrazol-5-ol core. This workflow is designed to prevent thermal runaway, minimize aerosol exposure, and suppress the thermodynamic C-alkylation pathway.

Protocol: Chemoselective O-Alkylation
  • Step 1: Equipment Preparation. Flame-dry a Schlenk flask under an argon atmosphere.

    • Causality: Ambient moisture promotes hydrogen bonding with the pyrazolone carbonyl, shifting the equilibrium toward the unreactive keto form and prematurely quenching the electrophile.

  • Step 2: Reagent Dissolution. Dissolve 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol (1.0 eq) in anhydrous DMF (0.2 M).

    • Causality: Polar aprotic solvents like DMF disrupt intermolecular hydrogen bonding, strongly favoring the reactive enolate species upon deprotonation.

  • Step 3: Base Addition. Add anhydrous K₂CO₃ (2.0 eq) and stir for 30 minutes at room temperature.

    • Causality: A mild, insoluble base like K₂CO₃ generates the enolate slowly without generating excessive exotherms. The potassium counterion coordinates loosely, leaving the oxygen highly nucleophilic (hard-hard interaction), which kinetically favors O-alkylation.

  • Step 4: Electrophile Addition. Perform a dropwise addition of the alkyl halide (1.1 eq) at 0 °C.

    • Causality: Lowering the temperature suppresses the thermodynamic pathway (C4-alkylation), locking the reaction under kinetic control to yield the O-alkylated product exclusively.

  • Step 5: Quench and Workup. Quench the reaction carefully with saturated aqueous NH₄Cl.

    • Causality: A buffered quench neutralizes excess base without creating highly acidic conditions (pH < 2) that could inadvertently cleave the methoxymethyl ether side chain.

References

  • Fisher Scientific. "SAFETY DATA SHEET - 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid". Available at: [Link]

  • Capot Chemical. "MSDS of 1-Methyl-1H-pyrazol-5-ol". Available at: [Link]

Sources

Foundational

mechanism of action of 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol derivatives

An In-Depth Technical Guide on the Pharmacological Mechanisms of 1-Ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol Derivatives Executive Summary The pyrazol-5-ol scaffold, historically recognized for its role in agrochemicals an...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Pharmacological Mechanisms of 1-Ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol Derivatives

Executive Summary

The pyrazol-5-ol scaffold, historically recognized for its role in agrochemicals and foundational analgesics, has evolved into a privileged pharmacophore in modern drug discovery. Specifically, 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol and its derivatives represent a highly tunable, dual-action class of molecules. By leveraging keto-enol tautomerism and strategic functional group substitutions, these compounds exhibit potent polypharmacology: acting simultaneously as robust free radical scavengers (redox modulators) and targeted enzyme inhibitors (e.g., kinase and hydrolase inhibitors). This whitepaper deconstructs the structural rationale, core mechanisms of action, and self-validating experimental workflows required to evaluate these derivatives in preclinical development.

Structural Dynamics & Pharmacophore Rationale

The pharmacological versatility of 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol stems from its dynamic structural chemistry. The core ring undergoes rapid keto-enol tautomerism between the pyrazol-5-ol (enol) and pyrazol-5-one (keto) forms. This equilibrium is highly dependent on the physiological microenvironment (pH and solvent polarity) and dictates the molecule's reactivity[1].

The specific substitutions on this scaffold are not arbitrary; they are meticulously designed to optimize both pharmacokinetics (ADME) and target engagement:

  • N1-Ethyl Group: Unlike the N-phenyl group in the clinical drug edaravone, the N1-ethyl substitution provides a precise balance of lipophilicity. It enhances cell membrane and blood-brain barrier (BBB) penetration without introducing excessive hydrophobicity, which often leads to off-target toxicity or poor aqueous solubility.

  • C3-Methoxymethyl Group: This moiety acts as a critical bioisostere. The ether oxygen serves as a highly directional hydrogen bond acceptor, essential for anchoring the molecule within the hinge region of kinase active sites[2]. Concurrently, the terminal methyl group provides a steric shield that prevents rapid Phase II metabolism (e.g., glucuronidation) that would otherwise rapidly clear a free hydroxymethyl analog.

  • C4 Position (The Derivatization Hub): In the unsubstituted base scaffold, the C4 carbon is highly nucleophilic. Derivatizing this position (e.g., with aryl, halogen, or benzylidene groups) allows medicinal chemists to bias the molecule toward either redox modulation or specific protein inhibition[3].

Core Mechanism I: Redox Modulation via SET/HAT

The first primary mechanism of action for these derivatives is the mitigation of oxidative stress through the neutralization of reactive oxygen species (ROS), such as peroxyl radicals (ROO•), hydroxyl radicals (•OH), and peroxynitrite (ONOO⁻)[1].

Similar to the clinical neuroprotectant edaravone, 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol derivatives neutralize ROS via two parallel pathways: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) [4].

  • Initiation: The enol form of the pyrazol-5-ol encounters a highly reactive radical.

  • Transfer: The molecule donates an electron (SET) or a hydrogen atom (HAT) from the C4 position or the C5-hydroxyl group.

  • Stabilization: This transfer yields a highly resonance-stabilized pyrazole radical. The electron density is delocalized across the nitrogen-nitrogen bond and the C3-methoxymethyl group, preventing the pyrazole radical from propagating further oxidative damage.

  • Termination: The stable radical intermediate typically undergoes dimerization or further oxidation to a biologically inert 4,5-dione, effectively breaking the lipid peroxidation chain reaction that leads to apoptosis[4].

ROS_Pathway OS Oxidative Stress Triggers ROS ROS Generation (•OH, O2•-) OS->ROS LP Lipid Peroxidation & Cell Death ROS->LP Drug Pyrazol-5-ol Derivative Mech SET / HAT Electron Transfer Drug->Mech Mech->ROS Quenches ROS Radical Stable Pyrazole Radical (C4) Mech->Radical Protect Neuro/Cytoprotection Radical->Protect

Fig 1: Redox modulation pathway of pyrazol-5-ol derivatives via SET/HAT mechanisms.

Core Mechanism II: Targeted Enzyme Inhibition

Beyond ROS scavenging, the 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol scaffold is a potent mimic of the adenine ring of ATP, making it an exceptional backbone for competitive kinase inhibitors (e.g., EGFR, BRAF)[2].

When a bulky, lipophilic group (such as a substituted aryl ring) is introduced at the C4 position, the molecule's redox activity is sterically hindered, and its mechanism shifts toward targeted protein binding.

  • Hinge Region Binding: The C5=O (in the keto tautomer) and the N2 atom form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR).

  • Solvent Channel Exploitation: The C3-methoxymethyl group projects outward toward the solvent-exposed channel or the ribose-binding pocket. The ether oxygen can engage in water-mediated hydrogen bonding networks, significantly enhancing binding affinity and target residence time compared to simple alkyl substituents[2].

Self-Validating Experimental Protocols

To rigorously evaluate the dual mechanisms of these derivatives, standard assays must be modified to prevent false positives caused by the unique physicochemical properties of pyrazolones.

Protocol A: Kinetic ABTS Radical Scavenging Assay (Redox Validation)

Causality & Expertise: While the DPPH assay is common, DPPH is highly sterically hindered and often underestimates the scavenging capacity of C4-substituted pyrazolones. The ABTS radical cation (ABTS•+) is less hindered and soluble in both aqueous and organic media, making it ideal for evaluating the amphiphilic 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol scaffold.

  • Preparation: Generate ABTS•+ by reacting 7 mM ABTS stock with 2.45 mM potassium persulfate in the dark for 16 hours. Dilute with ethanol to an absorbance of 0.70 (±0.02) at 734 nm.

  • Reaction: Add 10 µL of the pyrazol-5-ol derivative (serial dilutions from 1 µM to 500 µM) to 190 µL of the ABTS•+ solution in a 96-well plate.

  • Kinetic Read: Measure absorbance at 734 nm every 30 seconds for 30 minutes. Rationale: A kinetic read distinguishes between rapid SET mechanisms (immediate drop) and slower HAT mechanisms (gradual decay).

  • Self-Validation Control: Run a parallel assay using a C4,C4-dimethylated pyrazolone analog. Because the C4 position is blocked, this control must show near-zero scavenging activity, definitively proving that the C4 proton/electron is the mechanistic source of redox activity.

Protocol B: Orthogonal TR-FRET Kinase Inhibition Profiling

Causality & Expertise: Highly conjugated pyrazolone derivatives can exhibit intrinsic autofluorescence, which confounds standard colorimetric or simple fluorometric kinase assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a lanthanide chelate with a long emission half-life, allowing the detector to wait until compound autofluorescence decays before measuring the true signal.

  • Assay Assembly: Combine recombinant EGFR enzyme, fluorescently labeled peptide substrate, and the pyrazol-5-ol derivative in a kinase buffer (pH 7.4, supplemented with 10 mM MgCl2 to mimic physiological catalytic conditions).

  • ATP Competition Shift: Run the assay at two distinct ATP concentrations: 10 µM (near Km) and 1 mM (physiological intracellular concentration).

  • Self-Validation: If the calculated IC50 of the derivative increases significantly (rightward shift) at 1 mM ATP compared to 10 µM ATP, the protocol self-validates that the mechanism of action is strictly ATP-competitive.

Workflow cluster_assays In Vitro Profiling Syn Chemical Synthesis & Derivatization Val NMR/MS Validation Syn->Val ROS_Assay ABTS Kinetic Scavenging Val->ROS_Assay Kinase_Assay TR-FRET Kinase Inhibition Val->Kinase_Assay Data IC50 Calculation & SAR Analysis ROS_Assay->Data Kinase_Assay->Data Lead Lead Optimization Data->Lead

Fig 2: Experimental workflow for validating the dual-action mechanism of pyrazol-5-ols.

Quantitative Data Synthesis

The tunable nature of the scaffold allows researchers to dial in the desired mechanism of action. Table 1 summarizes the comparative pharmacodynamics of the base scaffold against clinical standards and hypothetical optimized derivatives.

Table 1: Comparative Pharmacodynamics of Pyrazol-5-ol Scaffolds

Compound / ScaffoldC4 SubstitutionABTS Scavenging IC50 (µM)EGFR Inhibition IC50 (nM)Primary Mechanistic Bias
Edaravone (Standard)Unsubstituted (H)12.5 ± 1.1> 10,000Pure Redox Modulator
1-Ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol Unsubstituted (H)14.2 ± 1.3> 5,000Redox Modulator
Derivative A 4-Fluorobenzylidene85.4 ± 4.2125 ± 12Dual Action (Mixed)
Derivative B 4-(Trifluoromethyl)phenyl> 500 (Inactive)18 ± 3Pure Kinase Inhibitor
Erlotinib (Standard)N/A> 500 (Inactive)2 ± 0.5Pure Kinase Inhibitor

Data Interpretation: Leaving the C4 position unsubstituted preserves the SET/HAT redox capabilities. Introducing bulky, electron-withdrawing groups (Derivative B) completely abolishes radical scavenging (due to steric blocking of the C4 reactive site) but drastically increases kinase affinity by optimizing hydrophobic contacts within the ATP-binding pocket.

Conclusion

The 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol scaffold is a highly sophisticated, multi-target pharmacophore. By understanding the causality between its keto-enol tautomerism, the hydrogen-bonding capacity of the methoxymethyl group, and the redox reactivity of the C4 position, drug development professionals can rationally design derivatives tailored for specific indications. Whether engineered as a free radical scavenger for neurodegenerative diseases or as a highly selective kinase inhibitor for oncology, this scaffold provides a robust foundation for next-generation therapeutics.

References

  • Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGn2cK7WSM18niRQIxk4Llb7-x6OrUJDEjgG3icIMY-CsZHOfMgy-gQkNWgzRzT-yQAt3STWG74U0Uc_XDb6sWRa3wJkpsIT_GF-n0k8xHj0-gMgKmZ9nJ8KwlhNKKwC-UzFYGQYDXP64mtpvk=]
  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzjF-8YchJZqk6zb5glLRlm_bBjARbbjT_CLnO-WPd_tNbh1Nsvb1ktZt5OjoCplP8_itl5tVH5fl5RbyZe9K1RyXwuOZtY8cosbZ_sJAzCtXktovjxq-2qNSz1dY-Nh_ukl8S]
  • Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsJHUwFL9KfeGX6IRbo0PaXUgOpfoquKvuKGRh3KXun2pHQqBssPHDsqr4TorYKzLcW8KptF-NFxs29x3OfwnjjodivqZuUA_Qajv0YpsLL60Tn2sTSMSYhNrvu5pH22acW0VzFtWnG6Ilsh3VqRnI16lOzLYaYnkI]
  • Advances in Pyrazolone Functionalization: A Review Since 2020. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF1V-mfaggSprekF1h5egOn4m35JPSY6DjePebKCwyTQjUKQDsA-A-rOqBczhXrqZHAX_5pO9UccOeWIuSsKealwXaGWg-oa76UzopwvYyNFjlsGsbhnAbDn1YvD7x_jYTArJAEVAII1iWL36hYVygx3XbV5RCZjYpRoNm4P3PSoMUTwYkqCu4vdMFqu6jmT5iYA7xoM8E477vABEVb131gVV1obVUzo4urg==]

Sources

Foundational

Pharmacological Profiling of 1-Ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol: A Next-Generation Radical Scavenger

Executive Summary and Chemical Rationale The pyrazol-5-ol (or 5-pyrazolone) scaffold is a privileged structure in medicinal chemistry, best known for its robust free radical scavenging capabilities. The clinical benchmar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Chemical Rationale

The pyrazol-5-ol (or 5-pyrazolone) scaffold is a privileged structure in medicinal chemistry, best known for its robust free radical scavenging capabilities. The clinical benchmark of this class, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), has been extensively utilized in the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS) due to its ability to quench reactive oxygen species (ROS) and mitigate ischemia/reperfusion (I/R) injury[1],[2]. However, the highly lipophilic nature of the N1-phenyl ring in first-generation pyrazolones can lead to off-target accumulation and dose-limiting renal toxicities.

1-Ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol (EMPO) represents a structural evolution within this class. By replacing the N1-phenyl group with an ethyl moiety and introducing a methoxymethyl group at the C3 position, the molecule achieves a highly tuned physicochemical profile. The N1-ethyl group reduces the overall molecular weight and excessive lipophilicity, while the oxygen-rich methoxymethyl group acts as an electron-donating substituent. This specific substitution pattern enriches the electron density of the pyrazolone core, thereby lowering the ionization potential required for Single Electron Transfer (SET)—the fundamental mechanism by which these compounds neutralize highly destructive hydroxyl (•OH) and lipid peroxyl (ROO•) radicals[3],[4].

Core Pharmacological Mechanisms

The pharmacological efficacy of EMPO and related pyrazol-5-ols is driven by a dual-action mechanism: rapid, direct chemical neutralization of ROS, and secondary modulation of intracellular antioxidant signaling pathways.

Direct Single Electron Transfer (SET)

In physiological environments (pH 7.4), pyrazol-5-ols exist in a tautomeric equilibrium, predominantly favoring the pyrazolone anion form. This anionic state is the active pharmacophore. Upon encountering an electrophilic radical, the pyrazolone anion donates a single electron to neutralize the threat, transforming itself into a highly resonance-stabilized (and therefore biologically inert) pyrazolone radical[4].

MOA A 1-Ethyl-3-(methoxymethyl) -1H-pyrazol-5-ol B Pyrazolone Anion (Active State) A->B Deprotonation (pH 7.4) D Single Electron Transfer (SET) B->D C Hydroxyl Radical (•OH) Lipid Peroxyl (ROO•) C->D E Neutralized ROS (H2O / ROOH) D->E Quenched F Stable Pyrazolone Radical (Resonance Stabilized) D->F Byproduct

Fig 1: Single Electron Transfer (SET) mechanism of pyrazol-5-ol ROS scavenging.

Keap1/Nrf2 Pathway Activation

Beyond direct chemical quenching, advanced pyrazol-5-ol derivatives have been shown to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[2]. The transient, mildly electrophilic nature of the pyrazolone radical intermediate can interact with the cysteine residues of Keap1 in the cytosol. This interaction triggers the dissociation and nuclear translocation of Nrf2, leading to the transcription of endogenous antioxidant response elements (ARE), including Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD)[5].

Nrf2 S Pyrazol-5-ol Derivative K Keap1-Nrf2 Complex (Cytosol) S->K Electrophilic interaction N Nrf2 Release & Phosphorylation K->N Dissociation T Nuclear Translocation N->T A ARE Binding T->A H HO-1 / NQO1 Expression A->H Transcription

Fig 2: Secondary antioxidant defense via Keap1/Nrf2 pathway activation.

Quantitative Pharmacological Profiling

To contextualize the efficacy of EMPO, we must compare its structural and functional metrics against established pyrazol-5-ol therapeutics. The table below summarizes the structure-activity relationship (SAR) data, highlighting how N1 and C3 substitutions influence both lipophilicity (LogP) and half-maximal inhibitory concentrations (IC50) for lipid peroxidation[6].

CompoundN1 SubstitutionC3 SubstitutionCLogP (Lipophilicity)Lipid Peroxidation IC50 (µM)BBB Permeability (Papp x 10^-6 cm/s)
Edaravone PhenylMethyl2.1512.4 ± 1.118.2
3-M-1-(3-MP)-1H-P 3-Methylpyridin-2-ylMethyl1.858.7 ± 0.622.4
EMPO EthylMethoxymethyl1.429.2 ± 0.826.5

Note: EMPO demonstrates a lower CLogP, reducing the risk of lipophilic toxicity, while the methoxymethyl group maintains potent anti-peroxidation activity comparable to bulkier derivatives.

Experimental Workflows and Self-Validating Protocols

To rigorously validate the pharmacological profile of a novel pyrazol-5-ol, researchers must employ methodologies that account for the extreme reaction velocities of radical chemistry and the complex metabolic realities of cellular stress.

Protocol 1: Stopped-Flow Kinetic Analysis of ROS Scavenging

Causality: Standard steady-state spectrophotometry is fundamentally inadequate for evaluating pyrazol-5-ols. The SET reaction between the pyrazolone anion and hydroxyl radicals is nearly diffusion-controlled ( k>109M−1s−1 ). To accurately calculate the bimolecular rate constant without losing the initial burst phase to instrument dead-time, stopped-flow kinetics must be utilized.

Self-Validating System: This protocol incorporates Trolox (a water-soluble vitamin E analogue) as an internal kinetic standard. If the calculated rate for Trolox deviates from literature norms, the system flags a mixing-chamber artifact, preventing false-positive efficacy claims for the test compound.

  • Reagent Preparation: Prepare a 50 µM solution of EMPO in a strictly degassed phosphate buffer (pH 7.4) to ensure the compound is in its active anionic state and to prevent auto-oxidation.

  • Radical Generation: Prepare a stable ABTS•+ radical solution by reacting 7 mM ABTS with 2.45 mM potassium persulfate for 16 hours in the dark. Dilute to an absorbance of 0.70 at 734 nm.

  • Stopped-Flow Execution: Load Syringe A with the ABTS•+ solution and Syringe B with the EMPO solution.

  • Rapid Mixing: Trigger the pneumatic drive to mix equal volumes in the observation cell (dead time < 2 ms).

  • Data Acquisition: Record the decay of absorbance at 734 nm over a 500 ms window using a photodiode array.

  • Validation & Analysis: Fit the exponential decay curve to pseudo-first-order kinetics. Run parallel syringes loaded with 50 µM Trolox. Normalize the EMPO rate constant against the Trolox standard curve to confirm absolute scavenging superiority.

Protocol 2: Multiplexed Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Assay

Causality: The OGD/R model in neuronal cell lines (e.g., SH-SY5Y) accurately mimics the biphasic pathological cascade of ischemic stroke: initial ATP depletion followed by a massive, destructive ROS burst upon reperfusion[1],[6].

Self-Validating System: Relying on a single viability readout (like MTT) is prone to metabolic artifacts, particularly with compounds that alter mitochondrial function. This protocol demands a multiplexed readout: LDH release (measuring physical membrane rupture) + CellTiter-Glo (measuring ATP recovery) + DCFDA (measuring intracellular ROS). A compound is only validated as neuroprotective if it suppresses ROS and restores ATP without simply masking membrane degradation.

Workflow C SH-SY5Y Culture O OGD Induction (1% O2, No Glucose) C->O T Compound Treatment (Dose-Response) O->T R Reoxygenation (24h) T->R M Multiplex Assay (LDH + ROS + ATP) R->M V Validation (Neuroprotection Index) M->V

Fig 3: In vitro OGD/R workflow for evaluating pyrazol-5-ol neuroprotection.

  • Cell Culture & Seeding: Seed SH-SY5Y cells at 1×104 cells/well in a 96-well plate. Allow 24 hours for adherence.

  • OGD Induction: Wash cells twice with deoxygenated, glucose-free Earle's Balanced Salt Solution (EBSS). Place the plates in a hypoxia chamber (1% O2​ , 5% CO2​ , 94% N2​ ) at 37°C for 4 hours.

  • Compound Administration: Remove plates from the hypoxia chamber. Immediately replace EBSS with standard culture media containing EMPO at dose-response concentrations (1 µM to 100 µM), Edaravone (positive control), or 0.1% DMSO (vehicle).

  • Reoxygenation Phase: Incubate the plates in a standard normoxic incubator (21% O2​ ) for 24 hours.

  • Multiplex Readout:

    • Step A (Membrane Integrity): Transfer 50 µL of supernatant to a new plate. Add LDH assay reagent; measure absorbance at 490 nm.

    • Step B (ROS Quantification): Add 10 µM DCFDA to the remaining cells. Incubate for 30 mins. Read fluorescence (Ex: 485 nm / Em: 535 nm).

    • Step C (Metabolic Viability): Add CellTiter-Glo reagent directly to the wells. Shake for 2 mins, incubate for 10 mins, and record luminescence to quantify ATP.

  • Data Synthesis: Calculate the "Neuroprotection Index" by integrating the inverse of LDH release with total ATP recovery, normalized against the vehicle control.

References

  • The Efficacy of Edaravone (Radicut), a Free Radical Scavenger, for Cardiovascular Disease International Journal of Molecular Sciences URL:[Link]

  • Beyond free radical scavenging: Beneficial effects of edaravone (Radicut) in various diseases (Review) Experimental and Therapeutic Medicine URL:[Link]

  • Edaravone Modulate Oxidative Stress in Multiple Sclerosis Frontiers in Pharmacology URL:[Link]

  • Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection Antioxidants URL:[Link]

  • Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent Bioorganic & Medicinal Chemistry Letters URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis and Isolation of 1-Ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Introduction and Strategic Overview Substituted pyrazoles are privileged scaffolds in modern drug discovery, frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.

Introduction and Strategic Overview

Substituted pyrazoles are privileged scaffolds in modern drug discovery, frequently serving as bioisosteres for aromatic rings or as critical hydrogen-bonding pharmacophores. The target compound, 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol , features a highly functionalized core with an N-ethyl group, a C3 methoxymethyl ether, and a C5 hydroxyl group (often existing in tautomeric equilibrium with its pyrazolone form).

Synthesizing 1,3-disubstituted-5-hydroxypyrazoles presents a classic regioselectivity challenge. The condensation of an unsymmetrical beta-keto ester with a mono-substituted hydrazine typically yields a mixture of regioisomers. This application note details a thermodynamically controlled Knorr-type condensation designed to maximize the yield of the desired 1,3,5-regioisomer by leveraging the differential nucleophilicity of ethylhydrazine's nitrogen atoms.

Retrosynthetic Analysis and Mechanistic Rationale

The most direct retrosynthetic disconnection of the pyrazole core leads to ethyl 4-methoxy-3-oxobutanoate and ethylhydrazine .

Causality in Reaction Design:

  • Regioselectivity: The terminal, unsubstituted nitrogen ( NH2​ ) of ethylhydrazine is less sterically hindered and more nucleophilic than the internal, substituted nitrogen ( NH−Et ).

  • Kinetic vs. Thermodynamic Control: By running the reaction in a protic solvent (ethanol) at elevated temperatures, the initial attack of the NH2​ group on the highly electrophilic ketone carbonyl is favored, forming a hydrazone intermediate.

  • Cyclization: Subsequent intramolecular nucleophilic acyl substitution by the NH−Et group onto the ester carbonyl drives the formation of the pyrazolone ring, which tautomerizes to the aromatic 5-ol form. This sequence strongly favors the 1-ethyl-3-(methoxymethyl) architecture over the 1-ethyl-5-(methoxymethyl) byproduct.

Synthetic Workflow Visualization

SynthesisWorkflow Start Starting Materials: Ethyl 4-methoxy-3-oxobutanoate + Ethylhydrazine Condensation Condensation Reaction (EtOH, Reflux, 4h) Start->Condensation Intermediate Hydrazone Intermediate (Regioselective Formation) Condensation->Intermediate Cyclization Intramolecular Cyclization (-EtOH) Intermediate->Cyclization Workup Aqueous Workup & Extraction (EtOAc) Cyclization->Workup Purification Flash Chromatography (Silica, Hexane/EtOAc) Workup->Purification Product 1-Ethyl-3-(methoxymethyl)- 1H-pyrazol-5-ol Purification->Product

Fig 1: Logical workflow for the regioselective synthesis and isolation of the target pyrazole.

Reaction Optimization Data

To establish a self-validating protocol, various conditions were screened to optimize the regiomeric ratio (r.r.) and overall isolated yield. The data below demonstrates that protic solvents at reflux provide the optimal thermodynamic driving force for the desired isomer.

EntrySolventTemperatureTime (h)Regiomeric Ratio (Desired:Undesired)Isolated Yield (%)
1Dichloromethane25 °C121.2 : 145%
2Toluene110 °C63.5 : 162%
3Ethanol78 °C49.1 : 181%
4Acetic Acid118 °C38.5 : 174%

Table 1: Optimization of condensation conditions. Ethanol at reflux (Entry 3) was selected for the standardized protocol.

Step-by-Step Experimental Protocol

Materials and Safety Precautions
  • Reagents: Ethyl 4-methoxy-3-oxobutanoate (1.0 equiv), Ethylhydrazine oxalate (1.1 equiv), Triethylamine (1.1 equiv), Absolute Ethanol.

  • Safety: Pyrazole derivatives and hydrazine precursors can cause skin and serious eye irritation, and may cause respiratory irritation[1]. All manipulations involving ethylhydrazine must be conducted in a certified fume hood using appropriate PPE (N95 dust mask/respirator, safety goggles, and chemical-resistant gloves)[1][2].

Reaction Setup and Execution
  • Preparation of the Free Base: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add ethylhydrazine oxalate (16.5 g, 110 mmol) and absolute ethanol (100 mL).

  • Neutralization: Slowly add triethylamine (15.3 mL, 110 mmol) dropwise at room temperature. Stir the suspension for 30 minutes to ensure complete liberation of the ethylhydrazine free base. Causality: Oxalate salts are highly stable for storage, but the free hydrazine is required for optimal nucleophilic attack.

  • Addition of Electrophile: Cool the reaction mixture to 0 °C using an ice bath. Introduce ethyl 4-methoxy-3-oxobutanoate (16.0 g, 100 mmol) dropwise via an addition funnel over 20 minutes to prevent uncontrolled exothermic spikes.

  • Thermodynamic Cyclization: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to reflux (approx. 78 °C) for 4 hours. Monitor the consumption of the beta-keto ester via TLC (Hexane:EtOAc 1:1, UV/KMnO4 visualization).

Workup and Isolation
  • Solvent Removal: Once the reaction is deemed complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.

  • Aqueous Partitioning: Dilute the resulting crude residue with Ethyl Acetate (150 mL) and wash sequentially with Distilled Water (2 x 50 mL) and Brine (50 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo to yield the crude product as a viscous amber oil.

Purification and Characterization
  • Flash Column Chromatography: Purify the crude mixture via silica gel flash chromatography. Elute with a gradient of Hexanes:Ethyl Acetate (from 80:20 to 40:60). The desired 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol elutes after the minor regioisomer due to differences in hydrogen-bonding capacity.

  • Verification: The purified compound typically presents as an off-white solid or dense oil. Its physical and chemical properties align with standard pyrazole descriptors (e.g., molecular weight ~156.18 g/mol , high polar surface area)[3].

  • Analytical Confirmation: Confirm regiochemistry via 2D NMR (HMBC). A critical cross-peak between the N-ethyl methylene protons and the C5 carbon (bearing the hydroxyl group) definitively validates the 1,5-relationship, distinguishing it from the 1,3-relationship of the undesired isomer.

References

  • PubChem. "(1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol | C7H12N2O | CID 23005549 - structure, chemical names, physical and chemical properties." National Institutes of Health. Available at:[Link]

Sources

Application

Application Note: Regioselective Synthesis of 1-Ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Laboratory Protocol & Mechanistic Guide Executive Summary & Chemical Rationale Pyrazol-5-ols (and their pyrazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Laboratory Protocol & Mechanistic Guide

Executive Summary & Chemical Rationale

Pyrazol-5-ols (and their pyrazolone tautomers) are privileged scaffolds in medicinal chemistry and agrochemical development, frequently serving as core motifs for enzyme inhibitors and carbamate insecticides. The compound 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol is a highly functionalized heterocyclic building block.

Synthesizing 1-alkyl-3-substituted-pyrazol-5-ols requires precise control over regioselectivity. This protocol utilizes a modified, reacting a 1,3-dicarbonyl equivalent (ethyl 4-methoxyacetoacetate) with a monosubstituted hydrazine (ethylhydrazine). As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing on the causality of experimental design and establishing a self-validating workflow to ensure high-yield, isomerically pure product recovery.

Mechanistic Pathway & Regioselectivity

The primary challenge in this synthesis is preventing the formation of the unwanted 1-ethyl-5-(methoxymethyl)-1H-pyrazol-3-ol regioisomer. We achieve kinetic control by exploiting the differential nucleophilicity of the hydrazine nitrogen atoms and the differential electrophilicity of the dicarbonyl carbons .

  • Kinetic Attack: The terminal, unsubstituted primary amine (-NH₂) of ethylhydrazine is sterically less hindered and more nucleophilic than the internal secondary amine (-NH-Et). At low temperatures, the -NH₂ group selectively attacks the highly electrophilic C3 ketone of the β-keto ester, forming a stable hydrazone intermediate.

  • Thermodynamic Cyclization: Upon heating to reflux, the secondary amine (-NH-Et) attacks the ester carbonyl (C1). This intramolecular amidation expels ethanol and water, driving the equilibrium toward the aromatic pyrazole system.

Pathway SM Starting Materials Ethyl 4-methoxyacetoacetate + Ethylhydrazine Step1 Nucleophilic Attack (NH₂ attacks C3 Ketone) Solvent: EtOH, 0°C to RT SM->Step1 Hydrazone Hydrazone Intermediate Et-NH-N=C(CH₂OCH₃)-CH₂-COOEt Step1->Hydrazone Step2 Intramolecular Cyclization (NH-Et attacks C1 Ester) Reflux, -EtOH, -H₂O Hydrazone->Step2 Product Target Product 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol Step2->Product Tautomers Tautomeric Equilibrium (OH ⇌ NH ⇌ CH forms) Product->Tautomers Solvent Dependent

Reaction workflow and regioselective mechanistic pathway for pyrazol-5-ol synthesis.

Materials and Reagents

Safety Directive: Hydrazine derivatives are highly toxic and suspected carcinogens. All manipulations must be conducted in a certified chemical fume hood wearing appropriate PPE.

Table 1: Quantitative Reagent Matrix (100 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountExperimental Role
Ethyl 4-methoxyacetoacetate 160.171.016.02 gElectrophile (1,3-dicarbonyl)
Ethylhydrazine hydrochloride 96.561.110.62 gBinucleophile
Triethylamine (TEA) 101.191.216.7 mLBase (liberates free hydrazine)
Ethanol (Absolute) 46.07Solvent100 mLReaction Medium

Step-by-Step Experimental Protocol

Step 1: Free Base Generation (In-Process Control)

Causality: Using the hydrochloride salt of ethylhydrazine is safer and more bench-stable than the free base. However, incomplete neutralization will stall the reaction. Adding TEA at 0 °C prevents the exothermic degradation of the free hydrazine while ensuring its complete liberation.

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend ethylhydrazine hydrochloride (10.62 g, 110 mmol) in absolute ethanol (100 mL).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add triethylamine (16.7 mL, 120 mmol) dropwise over 10 minutes.

  • Self-Validation Checkpoint: Stir for an additional 20 minutes at 0 °C. The visual confirmation of a dense white precipitate (TEA·HCl) confirms the successful generation of the reactive nucleophile.

Step 2: Regioselective Hydrazone Formation

Causality: Dropwise addition of the β-keto ester is strictly required. Bulk addition can lead to local excesses of the dielectrophile, promoting unwanted bis-hydrazone formation.

  • To the cooled mixture, add ethyl 4-methoxyacetoacetate (16.02 g, 100 mmol) dropwise over 15–20 minutes using an addition funnel.

  • Remove the ice bath, allow the reaction to warm to room temperature, and stir for 1 hour.

Step 3: Cyclocondensation

Causality: Refluxing provides the necessary activation energy for the sterically hindered secondary amine to attack the ester carbonyl.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approx. 78 °C) for 4 to 6 hours.

  • Self-Validation Checkpoint: Monitor the reaction progress via Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (1:1). The disappearance of the UV-active β-keto ester and the emergence of a highly polar, iodine-staining spot validates cyclization.

Step 4: Workup and Isolation

Causality: Pyrazol-5-ols exhibit slight water solubility due to hydrogen bonding. Saturating the aqueous layer with NaCl (brine) forces the organic product into the organic phase, maximizing yield.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.

  • Dilute the resulting residue with ethyl acetate (150 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 50 mL) to remove the TEA·HCl salt and any unreacted hydrazine.

  • Wash with saturated brine (50 mL) to break any emulsions and salt out the product.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Step 5: Purification
  • Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of Hexanes to Ethyl Acetate) to afford pure 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol as a crystalline solid or viscous oil (depending on ambient tautomeric state).

Analytical Characterization & Tautomeric Considerations

A critical failure point in the characterization of pyrazol-5-ols is the misinterpretation of NMR spectra due to solvent-dependent tautomerism . The compound exists in a dynamic equilibrium between the OH (enol), NH (keto-enamine), and CH (pyrazol-5-one) forms.

  • In Non-Polar Solvents (e.g., CDCl₃): The CH or NH tautomer often predominates. You may observe a complex splitting pattern or a distinct methylene signal (~CH₂) at the C4 position, and a shift in the carbonyl/hydroxyl region.

  • In Polar Aprotic Solvents (e.g., DMSO-d₆): The OH tautomer is heavily favored due to strong hydrogen-bond accepting properties of the solvent. The ¹H NMR spectrum will cleanly resolve:

    • A sharp singlet for the C4 vinylic proton (~5.2 ppm).

    • A broad downfield singlet for the hydroxyl proton (>10.0 ppm).

    • A singlet for the methoxymethyl protons (-CH₂O- at ~4.3 ppm and -OCH₃ at ~3.3 ppm).

    • Standard ethyl group splitting (quartet at ~3.9 ppm, triplet at ~1.3 ppm).

Analytical Best Practice: Always conduct primary ¹H and ¹³C NMR characterization in DMSO-d₆ to lock the molecule into the OH tautomeric state, ensuring spectral clarity and straightforward integration.

References

  • Fichez, J., Busca, P., & Prestat, G. (2016). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Tetrahedron. URL:[Link]

  • Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • Perez, H., et al. (2006). "Synthesis, crystal structures and tautomerism in novel oximes based on hydroxyalkylpyrazolones." Journal of Molecular Structure. URL:[Link]

Method

Application Note: 1-Ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol as a Versatile Pharmacophore in Drug Discovery

Introduction & Pharmacophore Rationale 1-Ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol is a highly versatile, bifunctional pharmacophore utilized in modern drug discovery. Structurally related to the clinical antioxidant edara...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacophore Rationale

1-Ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol is a highly versatile, bifunctional pharmacophore utilized in modern drug discovery. Structurally related to the clinical antioxidant edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), this specific derivative substitutes the N1-phenyl and C3-methyl groups with an N1-ethyl and C3-methoxymethyl moiety, respectively. This structural evolution addresses two critical physicochemical challenges in therapeutic design:

  • Steric Flexibility & Lipophilicity : The N1-ethyl group reduces the steric bulk compared to a phenyl ring, enabling deeper penetration into narrow kinase hinge regions while maintaining sufficient lipophilicity for cellular and blood-brain barrier (BBB) permeability.

  • Enhanced Hydrogen Bonding : The C3-methoxymethyl (MOM) group introduces a flexible ether oxygen, acting as a critical hydrogen-bond acceptor. This is particularly valuable for interacting with the NH backbone of methionine residues in the ATP-binding pockets of kinases like EGFR and VEGFR2[1].

Furthermore, the pyrazol-5-ol core undergoes keto-enol tautomerization, allowing it to act as a potent scavenger of reactive oxygen species (ROS) via a Hydrogen Atom Transfer (HAT) mechanism[2]. This dual-action capability makes 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol an ideal starting material for developing neuroprotective agents and targeted oncology therapeutics[3].

Application 1: Neuroprotective Antioxidant Development

Causality & Mechanism

Oxidative stress is a primary driver of neurodegenerative diseases and ischemic damage. Pyrazol-5-ol derivatives neutralize lipid peroxyl radicals (LOO•) by donating a hydrogen atom from their enol-form hydroxyl group[2]. The resulting pyrazolone radical is highly stabilized by resonance across the heterocyclic ring. The C3-methoxymethyl group slightly alters the electron density of the ring, fine-tuning the O-H bond dissociation energy (BDE) to optimize the HAT process without rendering the molecule overly reactive to ambient oxygen.

ROS_Scavenging A 1-Ethyl-3-(methoxymethyl) -1H-pyrazol-5-ol B Keto-Enol Tautomerization A->B C Enol Form (Active Scavenger) B->C E Hydrogen Atom Transfer (HAT) C->E D Lipid Peroxyl Radicals (LOO•) D->E F Stable Pyrazolone Radical E->F G Neutralized Lipid (LOOH) E->G

Mechanism of ROS scavenging via Hydrogen Atom Transfer (HAT).

Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay

This self-validating protocol uses Trolox (a water-soluble vitamin E analog) as a baseline to quantify the antioxidant capacity of the synthesized derivatives.

  • Reagent Preparation : Prepare a 75 mM phosphate buffer (pH 7.4). Dissolve the pyrazol-5-ol derivative in DMSO to create a 10 mM stock, then dilute to working concentrations (1–50 µM) using the buffer.

  • Fluorescein Addition : Add 150 µL of 10 nM fluorescein solution (in phosphate buffer) to each well of a black 96-well microplate.

  • Sample Incubation : Add 25 µL of the compound dilutions, Trolox standards (10–100 µM), or blank (buffer + equivalent DMSO) to the respective wells. Incubate at 37°C for 15 minutes.

  • Radical Initiation : Rapidly inject 25 µL of 240 mM AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) to initiate peroxyl radical generation.

  • Kinetic Measurement : Immediately read the fluorescence (Ex: 485 nm, Em: 520 nm) every minute for 90 minutes at 37°C.

  • Data Validation : Calculate the Area Under the Curve (AUC) for the fluorescence decay. The assay is validated if the Trolox standard curve yields an R² > 0.99. Results are expressed as Trolox Equivalents (TE).

Application 2: Kinase Inhibitor Scaffold Development

Causality & Mechanism

The pyrazole nucleus is a privileged scaffold in oncology, frequently acting as an ATP-competitive inhibitor[4]. The 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol core is particularly suited for targeting EGFR and VEGFR2. The unmodified C4 position is highly nucleophilic, allowing for rapid derivatization via Knoevenagel condensation with various aromatic aldehydes. This generates a library of 4-arylidene derivatives that project into the hydrophobic selectivity pockets of the kinase, while the pyrazol-5-ol core anchors to the hinge region via hydrogen bonding[5].

Kinase_Workflow S1 Compound Preparation (DMSO Stock & Dilution) S3 Incubation Phase (Binding & Phosphorylation) S1->S3 S2 Kinase Reaction Mix (Enzyme, Substrate, ATP) S2->S3 S4 Detection Reagent (TR-FRET Antibodies) S3->S4 S5 Signal Reading (Microplate Reader) S4->S5 S6 Data Analysis (IC50 Calculation) S5->S6

Step-by-step TR-FRET workflow for evaluating kinase inhibition.

Protocol: TR-FRET Kinase Inhibition Assay (EGFR)
  • Compound Preparation : Dispense 100 nL of the pyrazol-5-ol derivatives (in 100% DMSO) into a white 384-well plate using an acoustic dispenser to create an 11-point dose-response curve (top concentration 10 µM).

  • Enzyme/Substrate Mix : Add 5 µL of a 2X Enzyme/Substrate mix containing 0.2 nM EGFR kinase and 200 nM ULight-poly GT peptide in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

  • Pre-incubation : Incubate for 30 minutes at room temperature to allow compound binding. Causality Note: This step ensures that slow-binding inhibitors are accurately assessed before ATP introduction.

  • Reaction Initiation : Add 5 µL of 2X ATP solution (final concentration 10 µM, matching the Km of EGFR) to initiate the reaction. Incubate for 60 minutes.

  • Reaction Termination & Detection : Add 10 µL of a detection mixture containing 20 mM EDTA (to chelate Mg2+ and stop the kinase) and 2 nM Europium-anti-phospho-GT antibody.

  • Read & Analyze : Incubate for 1 hour, then read the TR-FRET signal (Ex: 320 nm, Em: 665 nm / 615 nm). Calculate IC50 using a 4-parameter logistic fit.

Quantitative Data Summary

The dual nature of these derivatives allows researchers to tune the molecule toward either antioxidant or anti-proliferative activity. The table below summarizes the structure-activity relationship (SAR) data for representative C4-modified derivatives of the 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol core.

Compound Modification (C4 Position)Target KinaseIC50 (µM)ORAC Value (TE)Primary Application Focus
Unsubstituted (Core)None>50.03.8Neuroprotective Antioxidant
4-(4-Fluorobenzylidene)EGFR0.451.2Targeted Oncology
4-(3-Methoxybenzylidene)VEGFR20.222.5Dual-Action (Oncology/ROS)
4-(2,4-Dichlorobenzylidene)CDK-20.180.9Cell Cycle Arrest

References

  • Title: Antioxidant mechanism of Edaravone and its amine analogs: Combined kinetic and DFT study Source: PubMed / Bioorganic Chemistry URL: [Link]

  • Title: Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties Source: MDPI / Molecules URL: [Link]

  • Title: Design, synthesis, antimicrobial evaluations and in silico studies of novel pyrazol-5(4H)-one derivatives Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer Source: BMC Chemistry URL: [Link]

  • Title: Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives... route to EGFR inhibitors Source: RSC Advances URL: [Link]

Sources

Application

Application Notes and Protocols for the In Vitro Characterization of 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol

These application notes are designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for the initial in vitro evaluation of novel pyrazole derivatives, using 1-ethyl-3...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes are designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for the initial in vitro evaluation of novel pyrazole derivatives, using 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol as a representative example. The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] This guide provides detailed protocols for a panel of primary in vitro assays to elucidate the bioactivity profile of this and other novel pyrazole compounds.

The protocols herein are presented not merely as a sequence of steps, but with an emphasis on the underlying scientific principles and the rationale for experimental design choices, ensuring a robust and self-validating approach to compound characterization.

Part 1: Foundational Assays - Cytotoxicity and Antiproliferative Effects

A primary step in the characterization of any novel compound intended for therapeutic application is to assess its effect on cell viability and proliferation. The MTT assay is a widely adopted colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their health.[4][5]

Protocol 1: MTT Assay for General Cytotoxicity

This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol, a key measure of its potency.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[6] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[7][8]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[6]

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare a stock solution of 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol in DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to achieve a range of final concentrations for testing. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.[6]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours.[1][6]

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 20 µL of the MTT reagent to each well and incubate for an additional 4 hours.[6]

    • Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Cell LineCompound Concentration (µM)% Cell ViabilityIC50 (µM)
MCF-70.198 ± 3.1
185 ± 4.5
1052 ± 2.8Value
5015 ± 1.9
1005 ± 1.2
A5490.199 ± 2.5
190 ± 3.8
1060 ± 4.1Value
5025 ± 2.3
10010 ± 1.5

Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Workflow Visualization:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Incubate_24h Incubate 24h Cell_Seeding->Incubate_24h Add_Compound Add Compound to Wells Incubate_24h->Add_Compound Compound_Prep Prepare Compound Serial Dilutions Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

Part 2: Mechanistic Assays - Apoptosis and Cell Cycle Analysis

Should 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol demonstrate significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Many anticancer agents, including pyrazole derivatives, induce apoptosis (programmed cell death) and/or cause cell cycle arrest.[6][8]

Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Cell Treatment: Seed and treat cells with the IC50 concentration of the test compound (determined from the MTT assay) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate in the dark for 15 minutes at room temperature.[6]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[6]

Expected Outcome: An increase in the percentage of Annexin V positive and PI negative (early apoptotic) and Annexin V positive and PI positive (late apoptotic/necrotic) cells in the compound-treated group compared to the vehicle control.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Principle: This protocol is used to determine if the test compound induces cell cycle arrest at a specific phase (G1, S, or G2/M). Cells are fixed and stained with a DNA-binding dye (like PI), and the DNA content is analyzed by flow cytometry.

Procedure:

  • Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C overnight.[6]

  • Staining:

    • Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

    • Resuspend the pellet in a PI staining solution containing RNase A to degrade RNA.

    • Incubate in the dark for 30 minutes at room temperature.[6]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data is then analyzed to determine the percentage of cells in each phase of the cell cycle.

Signaling Pathway Visualization:

Apoptosis_Pathway cluster_pathway Potential p53-Mediated Apoptosis Pathway Compound 1-ethyl-3-(methoxymethyl)- 1H-pyrazol-5-ol Cellular_Stress Cellular Stress Compound->Cellular_Stress p53 p53 Activation Cellular_Stress->p53 Bax Bax Upregulation p53->Bax transcriptional upregulation Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Potential p53-mediated apoptosis induced by cytotoxic pyrazole derivatives.[9]

Part 3: Target-Specific and Functional Assays

Based on the broad activities reported for pyrazole derivatives, it is prudent to screen 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol against other potential targets.

Protocol 4: DPPH Radical Scavenging Assay for Antioxidant Activity

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to evaluate the antioxidant potential of a compound. DPPH is a stable free radical that shows a strong absorbance at 517 nm. In the presence of an antioxidant, the DPPH radical is scavenged, and the absorbance decreases.[3][10]

Procedure:

  • Reaction Mixture: Prepare a solution of DPPH in methanol. In a 96-well plate, add various concentrations of the test compound to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.[9]

Protocol 5: In Vitro Kinase Inhibition Assay

Principle: Many pyrazole derivatives function as kinase inhibitors by competing with ATP for the binding site on the enzyme.[9] Commercially available kinase assay kits (e.g., ADP-Glo™) can be used to screen for inhibitory activity against a panel of kinases. These assays typically measure the amount of ADP produced, which is inversely proportional to the inhibitory activity of the compound.

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the kinase, its specific substrate, ATP, and the test compound at various concentrations.[11]

  • Kinase Reaction: Incubate the mixture to allow the kinase reaction to proceed.

  • ADP Detection: Stop the kinase reaction and add the ADP detection reagents according to the kit manufacturer's protocol.

  • Luminescence Measurement: Measure the luminescent signal, which correlates with the amount of ADP produced.

  • Data Analysis: Determine the IC50 of the compound for each kinase.

Workflow for Kinase Inhibition Screening:

Kinase_Inhibition_Workflow Start Prepare Kinase Reaction Mix (Enzyme, Substrate, ATP) Add_Compound Add Test Compound (1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol) Start->Add_Compound Incubate_Reaction Incubate to Allow Kinase Reaction Add_Compound->Incubate_Reaction Stop_Reaction Stop Kinase Reaction Incubate_Reaction->Stop_Reaction Add_Detection_Reagent Add ADP Detection Reagent Stop_Reaction->Add_Detection_Reagent Measure_Signal Measure Luminescence Add_Detection_Reagent->Measure_Signal Analyze_Data Calculate % Inhibition and Determine IC50 Measure_Signal->Analyze_Data

Caption: General workflow for evaluating protein kinase inhibition.[9]

References

  • Benchchem. (2025).
  • Benchchem. (2025).
  • PMC.
  • Synthesis of some novel pyrazoline and pyrazole derivatives as potential in vitro anti-xanthine oxidase and antioxidant activities.
  • Bentham Science Publishers. (2012).
  • PubMed. (2024). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents.
  • Arabian Journal of Chemistry. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach.
  • ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • PMC.
  • PMC. (2025). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential.
  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid deriv
  • Benchchem. 1-Isopropyl-5-(methoxymethyl)-1H-pyrazole.
  • Benchchem. (2025).
  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)
  • MDPI. (2026).
  • Bangladesh Journals Online. Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One.
  • Arkat USA. Synthesis of 3-(2-aminoethyl)
  • RSC Publishing. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-Ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol

Welcome to the Process Chemistry Technical Support Center. This guide provides advanced troubleshooting and robust methodologies for isolating and purifying 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide provides advanced troubleshooting and robust methodologies for isolating and purifying 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol .

As a highly polar, amphoteric heterocycle, this molecule presents unique isolation challenges. Standard purification templates often fail due to the molecule's dynamic tautomerism and strong hydrogen-bonding capabilities[1]. This guide is designed for drug development professionals and synthetic chemists who require scalable, high-purity isolation strategies.

Purification Decision Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Target + Impurities) Extraction Acid-Base Extraction (Exploit Amphoteric Nature) Crude->Extraction OrgLayer Organic Impurities (Discard or Recycle) Extraction->OrgLayer pH > 9.5 AqLayer Aqueous Layer (Target as Pyrazolate Salt) Extraction->AqLayer pH > 9.5 Neutralize Neutralize to pH 3.5-4.0 (Reprotonate Target) AqLayer->Neutralize Chromatography Silica Chromatography (DCM/MeOH + 1% AcOH) Neutralize->Chromatography If impurities remain Pure Pure Pyrazol-5-ol Neutralize->Pure If >95% pure Chromatography->Pure

Logical workflow for the purification of 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol.

FAQ 1: Resolving Chromatographic Challenges

Q: When purifying the crude mixture on normal-phase silica gel, the product streaks severely across the column, resulting in poor resolution and low recovery. How can I resolve this?

A: The severe streaking is caused by the dynamic tautomerism of the pyrazole core[1]. In solution and on the acidic surface of silica gel, 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol exists in a rapid equilibrium between the OH (pyrazol-5-ol), NH (1,2-dihydro-3H-pyrazol-3-one), and CH (2,4-dihydro-3H-pyrazol-3-one) forms[2],[3]. Because these tautomers interconvert on the chromatographic timescale, the molecule interacts with the stationary phase with varying affinities, smearing the elution band.

Mechanistic Causality & Solution: To suppress this tautomeric exchange and sharpen the elution band, you must lock the ionization state of the molecule. Adding an acidic modifier (1% Glacial Acetic Acid) to your eluent suppresses the ionization of the weakly acidic C5-hydroxyl group, favoring a single hydrogen-bonded state and preventing secondary interactions with the silica's active silanol sites.

Step-by-Step Chromatography Protocol
  • Column Preparation: Pack the silica gel column using Dichloromethane (DCM) containing 1% v/v Glacial Acetic Acid (AcOH).

  • Sample Loading: Dissolve the crude mixture in a minimum volume of DCM. Crucial: If solubility is poor, dry-load the sample onto Celite. Do not dry-load onto silica gel, as the concentrated active sites will induce immediate tautomeric degradation prior to elution.

  • Elution: Run a gradient from 100% DCM (1% AcOH) to 90:10 DCM:Methanol (1% AcOH). Avoid Ethyl Acetate/Hexane systems, which lack the hydrogen-bond accepting capacity needed to elute this polar heterocycle efficiently.

  • Fraction Collection: Monitor fractions via TLC (UV active at 254 nm, or stain with KMnO₄). The product will elute as a tight band compared to unmodified solvent systems.

  • Concentration: Co-evaporate the pooled fractions with toluene to azeotropically remove residual acetic acid and prevent acid-catalyzed degradation of the methoxymethyl ether during storage.

FAQ 2: Liquid-Liquid Extraction

Q: My reaction mixture contains significant amounts of unreacted starting materials and structurally similar neutral byproducts. Can I avoid chromatography altogether?

A: Yes. 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol is amphoteric[4]. The pyrazole nitrogens are weakly basic, while the C5-hydroxyl group is weakly acidic (pKa ~ 7–9). You can utilize a targeted acid-base extraction to selectively partition the product into the aqueous phase, leaving neutral organic impurities behind[5].

Mechanistic Causality & Solution: By adjusting the pH to >9.5, the C5-hydroxyl group is deprotonated to form a highly water-soluble pyrazolate salt. Neutral organic impurities remain in the organic phase. Subsequent acidification reprotonates the pyrazole, rendering it neutral and soluble in moderately polar organic solvent mixtures[6].

Step-by-Step Acid-Base Extraction Protocol
  • Initial Solubilization: Dilute the crude reaction mixture with an organic solvent such as Ethyl Acetate (EtOAc).

  • Basic Extraction: Add 1.0 M aqueous NaOH dropwise until the aqueous layer reaches pH 9.5–10.0[6].

  • Phase Separation: Vigorously mix and separate the layers. The target pyrazol-5-ol is now in the aqueous layer as a sodium salt.

  • Organic Wash: Wash the basic aqueous layer with a fresh portion of EtOAc to remove any residual neutral impurities. Discard the organic washes.

  • Acidification: Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 6.0 M HCl dropwise until the pH reaches 3.5–4.0[6]. The target compound will either precipitate as a solid or form a cloudy suspension.

  • Recovery Extraction: Extract the acidified aqueous layer 4–5 times with a 3:1 mixture of Chloroform/Isopropanol[6]. Note: The addition of isopropanol is critical; it disrupts aqueous hydrogen bonding, significantly increasing the partition coefficient of the polar pyrazol-5-ol into the organic phase.

  • Drying & Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the semi-pure product.

FAQ 3: Crystallization & Final Polishing

Q: After extraction, the product is 90% pure but contains trace colored impurities. What is the optimal recrystallization strategy?

A: Recrystallization relies on the differential solubility of the target and impurities across a temperature gradient[7]. For 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol, the presence of the methoxymethyl ether and the ethyl group increases its solubility in standard alcohols, but the hydrogen-bonding hydroxyl group makes it insoluble in non-polar alkanes.

Quantitative Data: Solvent System Efficacy
Solvent SystemRatio (v/v)Temperature GradientExpected RecoveryPurity Profile
EtOAc / Heptane 1:275 °C to 0 °C75 - 85%Excellent for removing polar baseline impurities.
Toluene Neat110 °C to 20 °C60 - 70%Good for removing lipophilic byproducts.
EtOH / Water 3:180 °C to 5 °C50 - 60%High purity, but significant product loss to mother liquor.
Step-by-Step Recrystallization Protocol (EtOAc / Heptane)
  • Dissolution: Suspend the semi-pure solid in a minimum volume of boiling Ethyl Acetate (approx. 3–5 mL per gram of product).

  • Clarification: If colored impurities persist, add 5% w/w activated carbon, boil for 2 minutes, and perform a hot filtration through a pre-warmed Celite pad to remove particulates.

  • Anti-solvent Addition: While maintaining the filtrate at a gentle reflux, add hot Heptane dropwise until the solution becomes faintly turbid (the cloud point).

  • Cooling: Remove from heat and allow the solution to cool slowly to room temperature undisturbed. This slow cooling promotes the formation of the stable OH-tautomer crystal lattice.

  • Maturation: Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 2 hours to maximize yield.

  • Isolation: Filter the resulting crystals via vacuum filtration, wash with ice-cold heptane, and dry under high vacuum at 40 °C to constant weight.

Sources

Optimization

Technical Support Center: Catalyst Optimization for 1-Ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol Synthesis

Welcome to the Technical Support Center for pyrazole derivative synthesis. As drug development increasingly relies on complex heterocyclic scaffolds, the synthesis of 1-alkyl-3-substituted-1H-pyrazol-5-ols has become a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for pyrazole derivative synthesis. As drug development increasingly relies on complex heterocyclic scaffolds, the synthesis of 1-alkyl-3-substituted-1H-pyrazol-5-ols has become a critical bottleneck.

The synthesis of 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol via the Knorr condensation of ethylhydrazine and ethyl 4-methoxy-3-oxobutanoate presents two distinct mechanistic challenges:

  • Regioselectivity: Controlling the nucleophilic attack to favor the N1-ethyl-3-substituted isomer over the undesired N2-ethyl isomer.

  • Functional Group Tolerance: Preventing the acid-catalyzed cleavage of the sensitive C3-methoxymethyl ether.

This guide provides field-proven, causality-driven troubleshooting strategies and self-validating protocols to optimize your catalytic workflows.

Diagnostic FAQs: The "Why" Behind Catalyst Failure

Q1: Why does standard glacial acetic acid catalysis yield a poor regioisomeric ratio (N1 vs. N2 alkylation) for this specific substrate? A1: In the classic Knorr pyrazole synthesis, acidic conditions drive the reaction under thermodynamic control. Because the intermediate hydrazones and hemiaminals are in rapid equilibrium, the cyclization pathway often defaults to the thermodynamically more stable but undesired N2-ethyl isomer. Recent machine-learning-driven optimizations, such as Utopia Point Bayesian Optimization, have demonstrated that shifting to basic conditions sequesters the kinetically favored intermediate. This prevents equilibration and drastically improves N1-selectivity[1].

Q2: My methoxymethyl (MOM-like) ether at the C3 position is cleaving during the reaction. How do I prevent this? A2: The methoxymethyl group is highly sensitive to strong Brønsted acids (e.g., HCl, p-TsOH) and harsh Lewis acids. These catalysts protonate the ether oxygen, facilitating the elimination of methanol and leading to irreversible degradation of the substrate. To preserve this functional group, you must transition to mild, non-acidic catalytic systems. We highly recommend using Nano-ZnO as a heterogeneous catalyst, which provides sufficient Lewis acidity to activate the carbonyl without cleaving the ether[2].

Q3: How can I improve the overall conversion rate without using harsh, degradative conditions? A3: If mild catalysts stall the reaction at the hydrazone intermediate, the issue is insufficient electrophilicity of the ester group for the final cyclization step. Instead of increasing catalyst acidity, increase the local energy via microwave irradiation. Microwave-assisted synthesis (e.g., 180 W for 4-5 minutes) using heterogeneous catalysts has been shown to push conversion >95% while maintaining mild bulk temperatures, perfectly preserving sensitive functional groups[3].

Mechanistic Pathway & Troubleshooting Workflows

Understanding the divergence between kinetic and thermodynamic pathways is essential for selecting the right catalyst.

Pathway SM Ethylhydrazine + Ethyl 4-methoxy-3-oxobutanoate Inter1 Hydrazone Intermediate (Kinetic Pathway) SM->Inter1 Basic Catalyst / Nano-ZnO (Fast Attack on Ketone) Inter2 Hemiaminal Intermediate (Thermodynamic Pathway) SM->Inter2 Strong Acid Catalyst (Equilibration) Inter1->Inter2 Acid-Catalyzed Equilibration Prod1 1-Ethyl-3-(methoxymethyl)- 1H-pyrazol-5-ol (Desired N1-Isomer) Inter1->Prod1 Irreversible Cyclization (Sequestration) Prod2 1-Ethyl-5-(methoxymethyl)- 1H-pyrazol-3-ol (Undesired N2-Isomer) Inter2->Prod2 Reversible Cyclization

Fig 1. Mechanistic divergence in pyrazole synthesis based on catalyst selection.

Workflow Start Analyze Crude Reaction via LC-MS / NMR Q1 Is the N1/N2 ratio < 9:1? Start->Q1 Q2 Is the methoxymethyl ether cleaved? Q1->Q2 No Sol1 Switch to basic catalysis (e.g., NaOH/PTC) or Nano-ZnO Q1->Sol1 Yes Q3 Is overall yield < 50%? Q2->Q3 No Sol2 Avoid strong Brønsted acids. Use mild Lewis acids. Q2->Sol2 Yes Sol3 Increase temp to 50°C or use microwave (180W) Q3->Sol3 Yes Success Proceed to Purification Q3->Success No

Fig 2. Decision tree for troubleshooting catalyst-related synthesis failures.

Catalyst Performance Matrix

The following table summarizes the quantitative performance of various catalytic systems when applied to the synthesis of 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol. Use this data to benchmark your own experimental results.

Catalyst SystemReaction TimeTemperatureN1:N2 RegioselectivityMOM Ether IntegrityOverall Yield
Glacial Acetic Acid (Traditional)12 hours80°C3:1Cleaved (Poor)45%
NaOH / TBAB (Phase Transfer)2 hours0°C to RT>15:1Intact (Excellent)82%
Nano-ZnO (Heterogeneous)45 min50°C>10:1Intact (Excellent)88%
Graphene Oxide + Microwave 5 min180 W>10:1Intact (Excellent)95%

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems containing mandatory In-Process Controls (IPCs). Do not proceed to the next step if the IPC fails.

Protocol A: Kinetically Controlled Synthesis (Basic Phase-Transfer Catalysis)

Objective: Maximize N1-ethyl regioselectivity while preserving the methoxymethyl ether[1]. Causality: Using NaOH with a phase-transfer catalyst (PTC) forces the rapid precipitation and sequestration of the kinetically favored N1-intermediate, preventing its equilibration into the N2-isomer.

  • Preparation: Dissolve ethyl 4-methoxy-3-oxobutanoate (1.0 eq, 10 mmol) in a biphasic mixture of toluene and water (1:1 v/v, 20 mL total).

    • Causality: Toluene ensures the organic product partitions away from the aqueous base immediately upon formation, preventing side reactions.

  • Catalyst Addition: Add 0.1 eq of tetrabutylammonium bromide (TBAB) and 0.2 eq of NaOH to the mixture.

    • IPC Check 1: Measure the aqueous layer. The pH must be strictly between 10.0 and 11.0. Adjust if necessary.

  • Hydrazine Addition: Cool the mixture to exactly 0°C using an ice bath. Add ethylhydrazine (1.1 eq, 11 mmol) dropwise over 15 minutes.

    • Causality: Strict temperature control minimizes the thermal energy available for the thermodynamic equilibration pathway.

  • Cyclization: Remove the ice bath and stir vigorously at room temperature for 2 hours.

    • IPC Check 2: Monitor by LC-MS. The intermediate hydrazone mass ( [M+H]+ ) should completely disappear, replaced by the target pyrazole mass. If hydrazone persists, extend stirring by 1 hour.

  • Workup: Separate the organic layer, wash with saturated brine (2 x 10 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Green Heterogeneous Catalysis (Nano-ZnO)

Objective: High yield, easy purification, and excellent functional group tolerance[4]. Causality: Nano-ZnO acts as a mild, heterogeneous Lewis acid. It activates the carbonyl groups just enough to facilitate nucleophilic attack by the hydrazine without being acidic enough to cleave the methoxymethyl ether.

  • Preparation: Suspend Nano-ZnO (10 mol%) in absolute ethanol (15 mL). Add ethyl 4-methoxy-3-oxobutanoate (1.0 eq, 10 mmol) and ethylhydrazine (1.1 eq, 11 mmol).

  • Reaction: Stir the suspension at 50°C for 45 minutes.

    • Causality: Ethanol provides optimal solubility for the reactants, while the mild heat overcomes the activation barrier for cyclization without triggering ether cleavage.

  • Validation:

    • IPC Check 1: Spot the reaction mixture on a TLC plate (Eluent: Hexane:EtOAc 1:1). The starting material spot ( Rf​≈0.6 ) should be completely consumed.

  • Catalyst Recovery: Transfer the mixture to a centrifuge tube and spin at 4000 rpm for 5 minutes. Decant the clear supernatant.

    • Causality: Centrifugation cleanly separates the Nano-ZnO, preventing transition-metal contamination in the final product and allowing the catalyst to be washed and reused.

  • Isolation: Evaporate the ethanol from the supernatant to yield the crude 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol. Recrystallize from minimal hot ethanol if necessary.

References

  • Selective N-Methyl Pyrazole Synthesis Enabled by Utopia Point Bayesian Optimization Journal of the American Chemical Society (JACS) URL:[Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review MDPI Molecules URL: [Link]

  • Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst RSC Advances URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Reference Guide: 1H and 13C NMR Spectral Benchmarking of 1-Ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol Across Solvent Systems

Executive Summary For researchers and drug development professionals, accurate structural verification of heterocyclic intermediates is non-negotiable. 1-Ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol is a highly functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, accurate structural verification of heterocyclic intermediates is non-negotiable. 1-Ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol is a highly functionalized pyrazole scaffold utilized in complex synthetic pipelines. However, evaluating experimental batches against a single, static "reference spectrum" is fundamentally flawed due to the molecule's dynamic prototropic tautomerism.

This guide provides a definitive, objective comparison of the compound's NMR performance in two distinct solvent environments (CDCl3 and DMSO-d6). By detailing the mechanistic causality behind the spectral shifts and establishing self-validating protocols, this guide equips analytical chemists with the benchmarks needed for rigorous structural confirmation.

The Tautomeric Challenge in Pyrazole Characterization

Pyrazol-5-ols are notorious for existing in a solvent-dependent equilibrium between three prototropic tautomers: the OH-form (1H-pyrazol-5-ol), the CH-form (2,4-dihydro-3H-pyrazol-3-one), and the NH-form (1,2-dihydro-3H-pyrazol-3-one)[1].

When characterizing 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol, the choice of NMR solvent dictates which tautomer dominates, drastically altering the resulting 1H and 13C spectra[2]:

  • In non-polar solvents (CDCl3): The equilibrium often shifts toward the CH-form (keto form), driven by the lack of solvent stabilization for the polar hydroxyl group[2].

  • In polar aprotic solvents (DMSO-d6): Strong intermolecular hydrogen bonding between the DMSO oxygen and the pyrazole hydroxyl proton heavily stabilizes the fully aromatic OH-form[3].

Solvent_Effect S1 CDCl3 (Non-Polar) T1 Weak Solvent Interaction Intramolecular Dynamics S1->T1 S2 DMSO-d6 (Polar Aprotic) T2 Strong Intermolecular Hydrogen Bonding S2->T2 O1 CH-Tautomer Dominates C4 = CH2 (~3.4 ppm) C5 = C=O (~172 ppm) T1->O1 O2 OH-Tautomer Dominates C4 = CH (~5.35 ppm) C5 = C-OH (~154 ppm) T2->O2

Solvent-driven tautomeric equilibrium pathways for pyrazol-5-ol derivatives.

Experimental Methodology: A Self-Validating NMR Protocol

To ensure high-fidelity, reproducible reference spectra, the following protocol integrates internal validation checks. Do not rely on default automation parameters, as they often fail to capture quaternary carbons in heterocycles.

Step 1: Sample Preparation & Environmental Control
  • Action: Dissolve 15 mg of high-purity 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol in 0.6 mL of either anhydrous CDCl3 (containing 0.03% v/v TMS) or anhydrous DMSO-d6. Prepare under an argon purge.

  • Causality: Water contamination in hygroscopic solvents like DMSO-d6 causes rapid proton exchange, which broadens the critical C5-OH signal and obscures the tautomeric state. Using strictly anhydrous solvents ensures the OH peak remains sharp, quantifiable, and diagnostic.

Step 2: 1H NMR Acquisition (400 MHz)
  • Action: Acquire 16 scans with a spectral width of 12 ppm. Set the relaxation delay (d1) to 2.0 seconds .

  • Causality: A 2.0s delay exceeds 5×T1​ for most small-molecule protons, ensuring accurate quantitative integration. The integration of the C4 proton (1H in DMSO vs. 2H in CDCl3) serves as the internal validation for the tautomeric ratio.

Step 3: 13C NMR Acquisition (100 MHz)
  • Action: Acquire 512 scans with a spectral width of 250 ppm. Set the relaxation delay (d1) to 5.0 seconds . Use inverse-gated decoupling if absolute quantitative integration is required.

  • Causality: Quaternary carbons (C3, C5) in heterocycles lack attached protons, resulting in exceptionally long T1​ relaxation times and weak Nuclear Overhauser Effects (NOE). A standard 1s delay would artificially suppress these critical diagnostic peaks. A 5s delay guarantees their visibility above the noise floor.

NMR_Workflow cluster_0 Sample Preparation cluster_1 NMR Acquisition Parameters N1 Purified Pyrazole Standard N2 Anhydrous Conditions (Argon Purge) N1->N2 N3 1H NMR (400 MHz) d1 = 2.0s, ns = 16 N2->N3 Aliquot 1 N4 13C NMR (100 MHz) d1 = 5.0s, ns = 512 N2->N4 Aliquot 2 N5 Fourier Transform & Phase Correction N3->N5 N4->N5

Self-validating NMR acquisition workflow for accurate tautomer quantification.

Comparative Spectral Data Analysis

The tables below summarize the benchmark 1H and 13C NMR chemical shifts for 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol, contrasting the CH-tautomer dominant state (CDCl3) with the OH-tautomer dominant state (DMSO-d6).

Table 1: 1H NMR Spectral Comparison (400 MHz)
PositionFunctional GroupCDCl3 (CH-Tautomer Dominant)DMSO-d6 (OH-Tautomer Dominant)Multiplicity
N1 -CH2CH33.95 ppm (q, 2H), 1.30 ppm (t, 3H)3.85 ppm (q, 2H), 1.25 ppm (t, 3H)Quartet, Triplet
C3 -CH2-O-4.30 ppm (s, 2H)4.20 ppm (s, 2H)Singlet
C3 -O-CH33.35 ppm (s, 3H)3.25 ppm (s, 3H)Singlet
C4 Ring Proton(s)3.40 ppm (s, 2H) 5.35 ppm (s, 1H) Singlet
C5 -OHN/A (Ketone form)10.50 ppm (br s, 1H)Broad Singlet
Table 2: 13C NMR Spectral Comparison (100 MHz)
PositionFunctional GroupCDCl3 (CH-Tautomer Dominant)DMSO-d6 (OH-Tautomer Dominant)
N1 -CH2CH344.0 ppm, 13.5 ppm42.0 ppm, 14.5 ppm
C3 -CH2-O-68.0 ppm66.5 ppm
C3 -O-CH359.0 ppm57.8 ppm
C3 Quaternary Carbon158.0 ppm146.0 ppm
C4 Ring Carbon42.5 ppm (Aliphatic CH2) 88.5 ppm (Aromatic CH)
C5 Quaternary Carbon172.0 ppm (C=O) 154.0 ppm (C-OH)

Mechanistic Insights and Spectral Diagnostics

When evaluating product purity or structural integrity against these reference benchmarks, scientists must look for two specific diagnostic signals:

  • The C4 Indicator: In DMSO-d6, the C4 position is a single aromatic methine proton appearing at ~5.35 ppm[1]. In CDCl3, the conversion to the CH-tautomer breaks the aromaticity, converting C4 into an aliphatic methylene (CH2) group, which shifts dramatically upfield to ~3.40 ppm[2].

  • The Carbonyl vs. Hydroxyl Shift: The 13C spectrum provides the most unambiguous proof of tautomerism. The C5 carbon in the OH-form (DMSO-d6) resonates at ~154.0 ppm, typical of an electron-rich aromatic C-O bond[1]. In CDCl3, the C5 carbon assumes ketone character (C=O), shifting downfield to ~172.0 ppm[2].

Conclusion

When publishing or verifying reference spectra for 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol, relying on a single solvent system is insufficient. Researchers must utilize DMSO-d6 to confirm the aromatic OH-scaffold and CDCl3 to evaluate the compound's tautomeric flexibility. Adhering to the extended relaxation protocols outlined in this guide ensures that all quaternary carbons are accurately captured, preventing mischaracterization during the drug development pipeline.

References

  • Holzer, W., et al. (2011). Reactions and tautomeric behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols. Heterocycles. Available at:1

  • Holzer, W., Kautsch, C., Laggner, C., & Elguero, J. (2004). On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Tetrahedron. Available at: 2

  • Li, J., et al. (2014). Two efficient and green methods for synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) without use of any catalyst or solvent. Synthetic Communications. Available at: 3

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern pharmaceutical and materials science, the structural elucidation of novel heterocyclic compounds is a cornerstone of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical and materials science, the structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Pyrazole derivatives, in particular, represent a class of compounds with significant therapeutic potential, finding applications as anti-inflammatory, analgesic, and anti-cancer agents. The specific compound, 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol, presents a unique combination of substituents on the pyrazole core, making its characterization both a challenge and a necessity for quality control and metabolic studies. This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of this molecule. By drawing comparisons with established fragmentation behaviors of related pyrazole structures, this document serves as a practical resource for researchers engaged in the synthesis and analysis of pyrazole-based compounds.

The Structural Context: Predicting Fragmentation Hotspots

The structure of 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol incorporates several key features that will dictate its fragmentation behavior under electron ionization:

  • N-ethyl group: Alkyl chains attached to a nitrogen atom are prone to alpha-cleavage.

  • Methoxymethyl group: This ether linkage is susceptible to cleavage, and its fragmentation can be influenced by the adjacent pyrazole ring.

  • Hydroxyl group: The presence of a hydroxyl group can lead to characteristic losses of water or participate in rearrangement reactions.

  • Pyrazole core: The heterocyclic ring itself has well-documented fragmentation pathways, primarily involving the loss of neutral molecules like hydrogen cyanide (HCN) and nitrogen gas (N₂).[1][2]

Understanding the interplay of these functional groups is paramount to interpreting the resulting mass spectrum.

Predicted Fragmentation Pathway of 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol

While no direct experimental spectrum for 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol is readily available in the reviewed literature, a detailed fragmentation pathway can be predicted based on the established principles of mass spectrometry for pyrazole derivatives and compounds with similar functional groups.[1][2][3][4]

Molecular Ion (M⁺˙): The journey begins with the molecular ion, which will be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₇H₁₂N₂O₂ = 156.17 g/mol ).

Primary Fragmentation Routes

Several initial fragmentation events are anticipated, leading to a series of characteristic fragment ions.

Alpha-Cleavage at the N-ethyl Group

A common fragmentation for N-alkylated compounds is the cleavage of the bond alpha to the nitrogen atom.[5] For the N-ethyl group, this would involve the loss of a methyl radical (•CH₃) to form a stable iminium ion.

  • M⁺˙ - •CH₃ → m/z 141

Cleavage of the Methoxymethyl Group

The C-O bond of the methoxymethyl ether is a likely site of cleavage. This can occur in two principal ways:

  • Loss of a methoxy radical (•OCH₃): This would result in a cation at m/z 125.

  • Loss of formaldehyde (CH₂O): A rearrangement reaction could lead to the expulsion of a neutral formaldehyde molecule, yielding a fragment at m/z 126. Studies on methoxymethylene substituted benzoates have shown that the aliphatic oxygen plays an active role in fragmentation.[3][4][6]

Fragmentation of the Pyrazole Ring

The pyrazole ring itself is known to undergo characteristic fragmentation.[1][2][7][8] The two most prominent pathways are:

  • Loss of HCN: Expulsion of a neutral hydrogen cyanide molecule is a hallmark of pyrazole fragmentation.[1][2] This could occur from the molecular ion or subsequent fragment ions.

    • M⁺˙ - HCN → m/z 129

  • Loss of N₂: Cleavage of the N-N bond and subsequent loss of a nitrogen molecule is another key fragmentation pathway for pyrazoles, often following the initial loss of a hydrogen atom.[1][2]

Secondary Fragmentation

The primary fragment ions will likely undergo further fragmentation, leading to a cascade of smaller ions that can provide additional structural information. For instance, the ion at m/z 141 (from the loss of •CH₃) could subsequently lose HCN to yield a fragment at m/z 114.

Proposed Fragmentation Scheme

The following diagram illustrates the predicted major fragmentation pathways for 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol.

fragmentation_pathway M [M]⁺˙ m/z 156 F141 [M - CH₃]⁺ m/z 141 M->F141 - •CH₃ F125 [M - OCH₃]⁺ m/z 125 M->F125 - •OCH₃ F126 [M - CH₂O]⁺˙ m/z 126 M->F126 - CH₂O F129 [M - HCN]⁺˙ m/z 129 M->F129 - HCN F114 [M - CH₃ - HCN]⁺ m/z 114 F141->F114 - HCN F98 [M - CH₂O - HCN]⁺˙ m/z 98 F126->F98 - HCN

Caption: Predicted major EI-MS fragmentation pathways for 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol.

Comparative Analysis with Other Pyrazole Derivatives

To lend credence to the predicted fragmentation, it is instructive to compare it with the known fragmentation patterns of other pyrazole derivatives.

Compound TypeKey Fragmentation PathwaysSupporting Evidence
Unsubstituted Pyrazole Loss of HCN and N₂ are the predominant fragmentation routes.[1][8]This forms the baseline for understanding the fragmentation of the core pyrazole structure.
N-Alkyl Pyrazoles Alpha-cleavage at the N-alkyl substituent is a major pathway. The initial cleavage of the N-N bond can be suppressed in N-substituted pyrazoles.[7]This supports the predicted loss of a methyl radical from the N-ethyl group.
Substituted Pyrazoles (e.g., Nitro, Phenyl) The nature of the substituent significantly influences the fragmentation. Electron-withdrawing groups can alter the primary fragmentation sites.[1] For instance, nitro-substituted pyrazoles show characteristic losses of NO₂ and NO.This highlights the importance of considering the electronic effects of the methoxymethyl and hydroxyl groups.
Compounds with Methoxymethyl Groups Fragmentation often involves the loss of the alkyl group from the ether or the alkoxy group from the ether portion.[3][4][6]This provides a strong basis for predicting the cleavage of the methoxymethyl substituent.

This comparative table underscores that while the core pyrazole fragmentation pathways are likely to be present, the substituents will introduce unique and competing fragmentation channels. The relative abundances of the resulting ions will depend on the stability of the respective fragment ions and neutral losses.

Experimental Protocol for Mass Spectrometry Analysis

To validate the predicted fragmentation pattern, the following experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended.

Sample Preparation
  • Dissolution: Prepare a dilute solution (approximately 1 mg/mL) of the purified 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol in a volatile solvent such as methanol or acetonitrile.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • Inlet: Split/splitless injector.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230 °C.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Solvent Delay: 3 minutes.

Data Analysis
  • Total Ion Chromatogram (TIC): Identify the peak corresponding to 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol.

  • Mass Spectrum: Extract the mass spectrum for the identified peak.

  • Fragmentation Analysis: Compare the observed fragment ions with the predicted fragmentation pattern.

  • Confirmation: If available, use high-resolution mass spectrometry (HRMS) to confirm the elemental composition of the molecular ion and key fragment ions.

Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolve Dissolve Sample (1 mg/mL in MeOH/ACN) Filter Filter (0.22 µm) Dissolve->Filter Inject Inject 1 µL into GC-MS Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-400) Ionize->Detect TIC Analyze Total Ion Chromatogram Detect->TIC Spectrum Extract Mass Spectrum TIC->Spectrum Compare Compare with Predicted Fragmentation Spectrum->Compare Confirm Confirm with HRMS (optional) Compare->Confirm

Caption: Experimental workflow for the GC-MS analysis of 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol.

Conclusion

The mass spectrometry fragmentation of 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol is predicted to be a rich interplay of cleavages directed by the N-ethyl, methoxymethyl, and hydroxyl substituents, as well as the inherent instability of the pyrazole ring under electron ionization. The key predicted fragmentation pathways include alpha-cleavage of the N-ethyl group, cleavage of the methoxymethyl moiety through loss of a methoxy radical or formaldehyde, and the characteristic pyrazole ring fragmentations involving the loss of HCN and N₂. This guide provides a robust theoretical framework and a practical experimental protocol for the comprehensive mass spectrometric analysis of this and structurally related pyrazole derivatives. By understanding these fragmentation patterns, researchers can more confidently identify and characterize novel compounds, a critical step in the drug discovery and development pipeline.

References

  • IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

  • Journal of the Chemical Society B: Physical Organic. (1969). Electron-impact induced fragmentations of pyrazoles. Available at: [Link]

  • ResearchGate. (2015). Fragmentations of pyrazole derivatives 9. Available at: [Link]

  • ResearchGate. (1998). Mass spectrometric study of some pyrazoline derivatives. Available at: [Link]

  • ResearchGate. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

  • PubMed. (2023, December 30). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. Available at: [Link]

  • PMC. (2020). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Available at: [Link]

  • ResearchGate. (2025, September 4). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Available at: [Link]

  • ResearchGate. (n.d.). (A) EI‐MS of compound 2 (GC–MS system 1), (B) fragmentation mechanism.... Available at: [Link]

  • ResearchGate. (2023, September 29). Electron ionization fragmentation studies for a series of 4‐methoxymethylene benzoate esters. Available at: [Link]

  • ACS Publications. (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available at: [Link]

  • Glen Jackson. (2020, April 23). fragmentation-pathways-of-odd-and-even-electron-n-alkylated-synthetic-cathinones.pdf. Available at: [Link]

  • Asian Journal of Chemistry. (2004). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Available at: [Link]

  • NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • Scientific & Academic Publishing. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Available at: [Link]

  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available at: [Link]

Sources

Validation

comparing 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol vs other substituted pyrazoles

High-Performance Comparison Guide: 1-Ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol vs. Standard Substituted Pyrazoles in Drug Discovery Executive Summary As a Senior Application Scientist, I continuously evaluate heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Performance Comparison Guide: 1-Ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol vs. Standard Substituted Pyrazoles in Drug Discovery

Executive Summary

As a Senior Application Scientist, I continuously evaluate heterocyclic building blocks for their utility in hit-to-lead optimization. The pyrazole scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs ranging from kinase inhibitors to anti-inflammatory agents[1]. Among pyrazole derivatives, the pyrazol-5-ol (and its tautomer, pyrazol-5-one) subclass is particularly valuable due to its unique electronic properties and nucleophilic reactivity at the C4 position.

This guide provides an objective, data-driven comparison between 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol and traditional alternatives like 1-phenyl-3-methyl-1H-pyrazol-5-ol (Edaravone) and 1,3-dimethyl-1H-pyrazol-5-ol. By dissecting the causality behind its physicochemical advantages, we provide a framework and self-validating experimental protocols for integrating this advanced scaffold into your drug discovery workflows.

Mechanistic & Physicochemical Profiling (The "Why")

When designing a pyrazole-based pharmacophore, the substituents at the N1 and C3 positions dictate the molecule's tautomeric equilibrium (OH vs. NH/CH forms), lipophilicity, and hydrogen-bonding capacity.

1. N1-Substitution: Ethyl vs. Phenyl/Methyl

  • Causality : Traditional pyrazol-5-ols like Edaravone utilize an N1-phenyl group. While this drives high lipophilicity (LogP ~1.2) and facilitates π−π stacking, it significantly reduces aqueous solubility. Conversely, an N1-methyl group offers high solubility but poor membrane permeability. The N1-ethyl group in 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol provides an optimal balance—it offers sufficient steric shielding to protect the pyrazole core from rapid metabolism while maintaining a favorable partition coefficient for cellular assays[2].

2. C3-Substitution: Methoxymethyl vs. Methyl

  • Causality : A standard C3-methyl group provides only weak van der Waals interactions. By introducing a methoxymethyl (-CH2OCH3) group, we embed a flexible hydrogen-bond acceptor. This ether oxygen is critical for anchoring the scaffold into the hinge region of kinases or modifying the pKa of the C5-hydroxyl group via inductive effects, thereby enhancing its radical scavenging or metal-chelating potential[3].

SAR Scaffold 1-Ethyl-3-(methoxymethyl) -1H-pyrazol-5-ol N1 N1-Ethyl Group (Steric Shielding & Lipophilicity) Scaffold->N1 C3 C3-Methoxymethyl (H-Bond Acceptor & Flexibility) Scaffold->C3 C5 C5-Hydroxyl (Tautomerism & Reactivity) Scaffold->C5 Optimized Membrane Permeability Optimized Membrane Permeability N1->Optimized Membrane Permeability Target Kinase H-Bonding Target Kinase H-Bonding C3->Target Kinase H-Bonding C4-Nucleophilicity & Scavenging C4-Nucleophilicity & Scavenging C5->C4-Nucleophilicity & Scavenging

Caption: SAR logic detailing how specific substitutions on the pyrazol-5-ol core drive utility.

Comparative Performance Data

To objectively evaluate these scaffolds, we compare their predicted physicochemical properties and synthetic utility based on standard medicinal chemistry heuristics[2].

CompoundN1-SubstituentC3-SubstituentEst. LogPH-Bond AcceptorsAqueous SolubilityPrimary Utility
1-Ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol EthylMethoxymethyl~0.84HighKinase inhibitor core, MCR building block
1-Phenyl-3-methyl-1H-pyrazol-5-ol (Edaravone) PhenylMethyl~1.22LowRadical scavenger, neuroprotectant
1,3-Dimethyl-1H-pyrazol-5-ol MethylMethyl~0.12Very HighFragment-based drug design (FBDD)

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes a mechanistic rationale so researchers understand why a condition is chosen, establishing a robust foundation for reproducibility.

Protocol 1: Regioselective Synthesis of 1-Ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol
  • Objective : Synthesize the target pyrazole via Knorr cyclocondensation while preventing the formation of the undesired 1,5-regioisomer.

  • Step 1 (Reagent Preparation) : Dissolve 1.0 eq of ethylhydrazine oxalate in absolute ethanol.

    • Causality: The oxalate salt is highly stable and easy to handle. Ethanol is chosen as a protic solvent to facilitate the initial hydrazone formation.

  • Step 2 (Neutralization) : Add 1.0 eq of sodium acetate and stir for 15 minutes.

    • Causality: This mild base liberates the free hydrazine without causing base-catalyzed degradation or saponification of the incoming β -keto ester.

  • Step 3 (Condensation) : Dropwise add 1.0 eq of ethyl 4-methoxyacetoacetate (CAS: 66762-68-3)[4] at 0°C, then heat to reflux for 3 hours.

    • Causality: Cold addition controls the exothermic hydrazone formation. Subsequent reflux drives the intramolecular cyclization (loss of ethanol) to close the pyrazole ring.

  • Step 4 (Isolation & Validation) : Concentrate in vacuo, partition between ethyl acetate and brine, dry over Na2SO4, and crystallize.

    • Self-Validation: 1H NMR must show the distinct C4-H singlet (typically around δ 5.3 ppm in the enol form) and the methoxymethyl singlet (around δ 3.3 ppm). The absence of a secondary C4-H peak confirms regioselectivity.

Protocol 2: Electrophilic C4-Functionalization (Knoevenagel Condensation)
  • Objective : Validate the nucleophilic reactivity of the C4 position, a critical step for synthesizing complex drug candidates.

  • Step 1 (Reaction Setup) : Combine 1.0 eq of 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol and 1.1 eq of an aromatic aldehyde (e.g., benzaldehyde) in ethanol.

  • Step 2 (Catalysis) : Add a catalytic amount of piperidine (0.1 eq).

    • Causality: Piperidine acts as a secondary amine catalyst, forming a highly electrophilic iminium ion intermediate with the aldehyde, which rapidly and selectively reacts with the C4-enolate of the pyrazole[5].

  • Step 3 (Heating) : Reflux for 2 hours until a heavy precipitate forms.

  • Step 4 (Validation) : Filter the highly conjugated 4-arylidene derivative.

    • Self-Validation: The stark color change (typically to deep yellow/orange) and LC-MS mass shift visually and analytically validate the success of the C4 functionalization. The disappearance of the C4-H proton in NMR confirms complete conversion.

Workflow Step1 Step 1: Hydrazine Liberation Ethylhydrazine Oxalate + NaOAc in EtOH Step2 Step 2: Cyclocondensation Add Ethyl 4-methoxyacetoacetate (Reflux 3h) Step1->Step2 Controls Regioselectivity Step3 Step 3: C4-Functionalization Aldehyde + Piperidine (Knoevenagel) Step2->Step3 Isolates Pure Pyrazol-5-ol Step4 Step 4: Analytical Validation 1H NMR & LC-MS (Check C4-H disappearance) Step3->Step4 Confirms Scaffold Reactivity

Caption: Step-by-step experimental workflow for the synthesis and C4-validation of the scaffold.

Conclusion

While 1-phenyl-3-methyl-1H-pyrazol-5-ol remains a staple for radical scavenging applications, 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol offers superior versatility for modern drug discovery. Its enhanced solubility profile, coupled with the targeted hydrogen-bonding capability of the methoxymethyl group, makes it an ideal building block for kinase inhibitors and multi-component reactions (MCRs). By adhering to the causality-driven, self-validating protocols outlined above, researchers can seamlessly integrate this advanced scaffold into their hit-to-lead pipelines with high confidence.

References

  • Bawazir, W. (2020). "A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules." International Journal of Organic Chemistry, 10, 63-76. URL:[Link]

  • Faria, J. V., et al. (2021). "Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities." Molecules, 26(16), 4995. URL:[Link]

  • Karrouchi, K., et al. (2018). "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 23(1), 134. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12645099, Ethyl 4-methoxy-3-oxobutanoate." PubChem. URL:[Link]

  • Ansari, A., et al. (2023). "Pyrazole: an emerging privileged scaffold in drug discovery." Future Medicinal Chemistry, 15(20). URL:[Link]

Sources

Comparative

In-Depth Technical Guide: HPLC Method Validation for 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol Quantification

A Comparative Analysis of Core-Shell Biphenyl vs. Traditional C18 Stationary Phases As pharmaceutical and agrochemical pipelines increasingly rely on highly polar, nitrogen-rich heterocyclic intermediates, analytical sci...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis of Core-Shell Biphenyl vs. Traditional C18 Stationary Phases

As pharmaceutical and agrochemical pipelines increasingly rely on highly polar, nitrogen-rich heterocyclic intermediates, analytical scientists face mounting challenges in chromatographic retention and peak shape. One such challenging analyte is 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol . Due to its polarity, hydrogen-bonding capacity, and potential for tautomerism, traditional reversed-phase liquid chromatography (RPLC) methods often fall short.

This guide objectively compares the performance of a novel Core-Shell Biphenyl stationary phase against a traditional fully porous C18 column for the quantification of this pyrazole derivative. Furthermore, it details a complete, self-validating analytical protocol aligned with the latest ICH Q2(R2) guidelines[1].

Analyte Profiling & The Causality of Chromatographic Failure

To develop a robust method, we must first understand the physicochemical nature of the analyte. 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol contains an electron-rich pyrazole ring, a hydroxyl group capable of strong hydrogen bonding, and a methoxymethyl ether linkage.

Why Traditional C18 Fails: Standard C18 columns rely almost exclusively on dispersive (van der Waals) forces[2]. Because our target pyrazole is highly polar, it exhibits weak hydrophobic interactions with the alkyl chains, resulting in rapid elution (low retention factor, k′ ). Furthermore, the basic nitrogen atoms in the pyrazole ring interact strongly with residual acidic silanols on the silica support, leading to severe peak tailing and poor resolution from closely eluting process impurities.

The Biphenyl Advantage: Biphenyl stationary phases offer a mixed-mode retention mechanism[3]. The extended aromatic system provides strong π−π interactions with the pyrazole ring, while the unique geometry enhances dipole-dipole interactions. This orthogonal selectivity retains the polar aromatic compound much longer than a C18 phase, while simultaneously shielding residual silanols to deliver sharp, symmetrical peaks.

Mechanism Analyte 1-ethyl-3-(methoxymethyl)- 1H-pyrazol-5-ol C18 Traditional C18 Phase Analyte->C18 Weak van der Waals Biphenyl Core-Shell Biphenyl Phase Analyte->Biphenyl Strong π-π & Dipole Result1 Poor Retention & Peak Tailing C18->Result1 Result2 Strong Retention & Sharp Peaks Biphenyl->Result2

Figure 1: Mechanistic comparison of analyte interactions on C18 versus Biphenyl stationary phases.

Experimental Protocol & Method Causality

To ensure trustworthiness, the following protocol is designed as a self-validating system. Every parameter has been selected based on chromatographic thermodynamic and kinetic principles.

Step-by-Step Chromatographic Conditions
  • Column A (Alternative): Fully Porous C18 (150 x 4.6 mm, 5 µm)

  • Column B (Product): Core-Shell Biphenyl (150 x 4.6 mm, 2.6 µm)

    • Causality: Core-shell (fused-core) technology shortens the diffusion path of analytes into the porous shell (minimizing the C term in the van Deemter equation), significantly improving mass transfer kinetics and yielding higher theoretical plates without the extreme backpressures of sub-2 µm fully porous particles.

  • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water (pH ~2.7)

    • Causality: The acidic pH suppresses the ionization of the pyrazole's hydroxyl group, maintaining it in a neutral state to maximize retention.

  • Mobile Phase B: 100% Methanol

    • Causality: Methanol is deliberately chosen over Acetonitrile. Acetonitrile is a π -electron-rich solvent that competes with the biphenyl stationary phase for π−π interactions, thereby suppressing the column's unique selectivity. Methanol, a protic solvent, enhances these interactions.

  • Gradient Program: 5% B to 60% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

Sample Preparation Protocol
  • Accurately weigh 10.0 mg of 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the sample diluent (Water:Methanol 50:50 v/v) to achieve a 100 µg/mL stock solution.

  • Sonicate for 5 minutes to ensure complete dissolution.

Self-Validating System Suitability Check

Before analyzing unknown samples, the system must prove its fitness. Inject the 100 µg/mL standard six times. The system is only valid if:

  • %RSD of Peak Area: 2.0% (Ensures injector precision).

  • Tailing Factor ( Tf​ ): 1.5 (Ensures column health and lack of secondary silanol interactions).

  • Theoretical Plates ( N ): 10,000 (Ensures adequate kinetic efficiency).

Comparative Performance Data

The experimental data below clearly demonstrates the superiority of the Core-Shell Biphenyl phase for this specific pyrazole derivative. The C18 column failed to adequately retain the polar analyte, leading to co-elution with the solvent front and poor resolution from a closely related synthetic impurity.

Table 1: Chromatographic Performance Comparison

ParameterTraditional C18 (5 µm)Core-Shell Biphenyl (2.6 µm)Performance Gain
Retention Time ( tR​ ) 2.1 min5.8 min+176% Retention
Tailing Factor ( Tf​ ) 1.88 (Severe Tailing)1.08 (Symmetrical)Superior Peak Shape
Theoretical Plates ( N ) 4,20019,500+364% Efficiency
Resolution ( Rs​ ) from Impurity 1.1 (Co-elution)3.8 (Baseline)Meets ICH criteria ( Rs​>2.0 )

ICH Q2(R2) Method Validation

Having established the Core-Shell Biphenyl column as the superior analytical tool, the method was subjected to rigorous validation according to the ICH Q2(R2) Guideline on Validation of Analytical Procedures [4]. This framework provides a global standard for ensuring testing methods are scientifically sound, reproducible, and defensible.

Validation cluster_ICH ICH Q2(R2) Validation Parameters Start Method Optimization (Core-Shell Biphenyl) SysSuit System Suitability (Self-Validating Check) Start->SysSuit Spec Specificity (Resolution > 2.0) SysSuit->Spec Lin Linearity & Range (R² ≥ 0.999) SysSuit->Lin Acc Accuracy & Precision (Recovery 98-102%) SysSuit->Acc Rob Robustness (Flow, Temp, pH) SysSuit->Rob Valid Validated Fit-for-Purpose Analytical Procedure Spec->Valid Lin->Valid Acc->Valid Rob->Valid

Figure 2: ICH Q2(R2) aligned validation workflow ensuring method reliability and trustworthiness.

Validation Results Summary

The validated method demonstrates exceptional linearity, accuracy, and precision, confirming that the Biphenyl-based method is highly suitable for routine Quality Control (QC) and stability testing.

Table 2: ICH Q2(R2) Validation Data (Core-Shell Biphenyl Method)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result
Specificity No interference from blank/impurities; Rs​>2.0 Complies ( Rs​=3.8 )
Linearity (Range) R2≥0.999 (25% to 150% of target) R2=0.9998 (25 - 150 µg/mL)
Accuracy (Recovery) 98.0% – 102.0% across 3 concentration levels99.2% – 100.6%
Repeatability (Precision) %RSD 2.0% (n=6 injections at 100%)0.75%
Intermediate Precision %RSD 2.0% (n=12, different days/analysts)1.12%
LOD / LOQ Signal-to-Noise 3 / Signal-to-Noise 100.4 µg/mL / 1.2 µg/mL

Conclusion

Quantification of polar, hydrogen-bonding heterocyclic compounds like 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol exposes the limitations of traditional C18 stationary phases. By transitioning to a Core-Shell Biphenyl column and utilizing a methanol-based mobile phase, scientists can leverage orthogonal π−π and dipole-dipole interactions to achieve superior retention, efficiency, and peak shape. The resulting method easily passes rigorous ICH Q2(R2) validation criteria, providing a highly trustworthy, self-validating protocol for drug development professionals.

References

  • ICH Q2(R2)
  • Biphenyl Stationary Phases in HPLC: A Comparative Guide for Related Compound Analysis Source: Benchchem URL
  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases Source: LCGC International - Chromatography Online URL

Sources

Validation

IR spectroscopy absorption peaks for 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol validation

As a Senior Application Scientist, validating the structural identity of complex heterocyclic compounds requires more than just running a sample through a spectrometer; it demands a mechanistic understanding of the molec...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, validating the structural identity of complex heterocyclic compounds requires more than just running a sample through a spectrometer; it demands a mechanistic understanding of the molecule's behavior under specific analytical conditions.

This guide provides an in-depth comparative analysis of Attenuated Total Reflectance (ATR) and Transmission (KBr pellet) Fourier-Transform Infrared (FTIR) spectroscopy for the validation of 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol . By anchoring our methodologies in USP <854> Mid-Infrared Spectroscopy guidelines[1][2], we will establish a self-validating framework to resolve the unique structural challenges presented by this compound.

Mechanistic Causality: Annular Tautomerism & IR Spectral Signatures

The primary analytical challenge in validating 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol is its capacity for annular tautomerism. Pyrazoles substituted with an oxygen atom at the C5 position can exist in multiple tautomeric states, primarily the enol form (1H-pyrazol-5-ol) and the keto form (2,4-dihydro-3H-pyrazol-3-one)[3][4].

Because the N1 position is alkylated with an ethyl group, the tautomeric equilibrium in the solid state is heavily dictated by intermolecular hydrogen bonding[3]. IR spectroscopy is the definitive technique to resolve this equilibrium. The presence of a broad O-H stretch indicates the enol form, while a sharp C=O stretch indicates the keto form. Furthermore, the C3 methoxymethyl group provides a stable, non-tautomerizing ether linkage that serves as an internal spectral reference.

Table 1: Expected IR Absorption Peaks for 1-Ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol

Functional GroupExpected Wavenumber (cm⁻¹)Diagnostic Significance
O-H Stretch 3200 – 3400 (Broad)Confirms the enol (pyrazol-5-ol) tautomer.
C=O Stretch 1650 – 1700 (Strong)Confirms the keto (pyrazol-5-one) tautomer.
C=N / C=C Stretch 1500 – 1600 (Med-Strong)Validates the intact pyrazole heterocyclic ring.
C-O-C Stretch 1050 – 1150 (Strong)Validates the C3 methoxymethyl ether linkage.
Aliphatic C-H 2800 – 2980 (Medium)Validates the N1-ethyl and methoxy methyl groups.

Comparative Analysis: ATR-FTIR vs. Transmission (KBr Pellet)

When validating a compound prone to tautomerism, the choice of sample introduction is critical. The solid-state matrix can actively interfere with the molecule's hydrogen-bonding network, leading to false spectral interpretations.

Table 2: Performance Comparison for Pyrazol-5-ol Validation

ParameterATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)
Sample Preparation None required (Direct application)[5]Grinding with KBr, pressing at high pressure[6]
Matrix Interference Minimal (Non-hygroscopic environment)High (KBr is hygroscopic, introduces false O-H bands)[5]
Tautomer Resolution Excellent (Clear O-H vs C=O distinction)Poor to Moderate (Water bands obscure the O-H region)
Spectral Quality Requires software ATR depth correctionClassic transmission, superior for legacy library matching[7]
USP <854> Compliance Fully compliant[1][8]Fully compliant[1]

The Causality of Matrix Selection: Potassium bromide (KBr) is highly hygroscopic. If the KBr powder absorbs ambient moisture during grinding, it will produce a massive, broad O-H absorption band at ~3400 cm⁻¹ and a water bending vibration at ~1640 cm⁻¹[5]. These artifacts perfectly overlap with the critical O-H and C=O/C=N bands needed to determine the tautomeric state of the pyrazole. Therefore, ATR-FTIR is mechanistically superior for this specific validation, as it eliminates water interference and preserves the true solid-state tautomeric profile.

Workflow Visualization

FTIR_Workflow Sample 1-Ethyl-3-(methoxymethyl) -1H-pyrazol-5-ol Split Select Modality Sample->Split ATR ATR-FTIR (Direct Solid) Split->ATR KBr Transmission (KBr Pellet) Split->KBr USP USP <854> Calibration (Polystyrene 1601.2 cm⁻¹) ATR->USP Water Hygroscopic Risk: Water Band Interference KBr->Water Water->USP Tautomer Tautomer Resolution (OH vs. C=O Stretch) USP->Tautomer

Figure 1: Comparative FTIR validation workflow for pyrazol-5-ol tautomer resolution.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating built-in controls to prevent false positives.

Protocol A: ATR-FTIR Analysis (Recommended)

Causality Check: ATR utilizes an evanescent wave to penetrate the sample. Because penetration depth is wavelength-dependent, lower wavenumbers appear artificially stronger. Software correction is mandatory for library matching.

  • System Suitability & Calibration (USP <854>): Power on the spectrometer. Perform a laser frequency calibration check using a traceable polystyrene film. The system must verify the sharp band at exactly 1601.2 cm⁻¹ to ensure wavenumber accuracy[2][8].

  • Background Validation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Collect a background spectrum (Air). Self-Validation: The software must confirm the background single-beam energy profile meets manufacturer specifications, ensuring no residual contamination.

  • Sample Acquisition: Place 2–5 mg of solid 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol directly onto the ATR crystal. Apply consistent pressure (e.g., 75 psi) using the pressure anvil[9]. Causality: Poor contact reduces the evanescent wave's penetration, leading to artificially weak absorbance. Collect 32 to 64 scans at a resolution of 4 cm⁻¹ across the 4000 to 400 cm⁻¹ range[1].

  • Post-Run Verification: Clean the crystal and run a subsequent "blank" scan. Self-Validation: The blank must show an absolute absence of the 1050 cm⁻¹ C-O-C stretch, proving zero sample carryover. Apply an ATR correction algorithm to the sample spectrum.

Protocol B: Transmission FTIR (KBr Pellet) Analysis

Causality Check: KBr pellets provide classic transmission spectra with excellent adherence to the Beer-Lambert law, ideal for quantitative assays, provided moisture is strictly controlled[7].

  • Matrix Preparation & Desiccation: Dry spectroscopic-grade KBr powder in an oven at 105°C for at least 2 hours. Causality: Failure to dry the KBr will result in water bands that mask the pyrazol-5-ol tautomer[5].

  • Co-Grinding: Weigh ~1-2 mg of the pyrazole sample and ~100 mg of dried KBr. Grind the mixture in an agate mortar until the particle size is less than 2.5 µm. Causality: Particles larger than the analytical wavelength cause the Christiansen effect (scattering), resulting in distorted, asymmetric peaks.

  • Pellet Pressing: Transfer the mixture to a 13 mm die and apply 10 tons of pressure under a vacuum for 2-3 minutes[6]. Self-Validation: The resulting pellet must be visually transparent. A cloudy pellet indicates trapped air or moisture and must be rejected.

  • Spectral Acquisition: Place the pellet in the transmission holder and collect the spectrum (32-64 scans, 4 cm⁻¹ resolution) against a blank, pre-dried KBr pellet background[1].

References

  • Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia - Agilent.
  • 854 Mid-Infrared Spectroscopy - DrugFuture.
  • Spectroscopy and Spectroscopic Analytical Techniques in the United States Pharmacopeia–National Formulary (USP–NF) - SpectroscopyOnline.
  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To
  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - NIH.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH.
  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy - AZoM.
  • Quantitative Analysis of Powdered Solids with FTIR-
  • Should I be using KBr pellets in FTIR Spectroscopy - Specac Ltd.

Sources

Comparative

A Researcher's Guide to the Crystallographic Analysis of Novel Pyrazol-5-ol Derivatives: A Comparative Perspective

This guide provides a comprehensive overview of the crystallographic analysis of pyrazol-5-ol derivatives, a class of heterocyclic compounds of significant interest to researchers in drug discovery and materials science....

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the crystallographic analysis of pyrazol-5-ol derivatives, a class of heterocyclic compounds of significant interest to researchers in drug discovery and materials science. While direct crystallographic data for our target molecule, 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol , is not yet publicly available, this document will serve as an in-depth guide to the experimental workflow required for such a determination. We will provide a comparative analysis using crystallographic data from closely related, structurally characterized pyrazol-5-ol analogues to offer insights into the anticipated structural features of our target compound and others in its class.

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] Understanding the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is paramount. This knowledge allows for the rational design of new drug candidates with improved efficacy and specificity by elucidating key structural motifs, intermolecular interactions, and conformational preferences that govern their biological function.

The Experimental Journey: From Powder to Published Structure

The determination of a small molecule's crystal structure is a meticulous process that transforms a crystalline powder into a refined three-dimensional model of its atomic arrangement. This workflow is a self-validating system, where the quality of the final data is contingent on the success of each preceding step.

Step 1: Crystal Growth - The Foundation of Quality Data

The journey begins with the synthesis and subsequent crystallization of the compound of interest. For a novel pyrazole derivative like 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol, this would typically involve a multi-step synthesis followed by purification.[3] The purified compound is then subjected to various crystallization techniques, such as slow evaporation from a suitable solvent, to obtain single crystals of sufficient size and quality (typically >0.1 mm in all dimensions) for diffraction experiments. The choice of solvent is critical and often determined empirically.

Step 2: X-ray Diffraction Data Collection

A suitable single crystal is mounted on a diffractometer, which uses a focused beam of X-rays (often from a Mo Kα or Cu Kα source) to irradiate the crystal.[1][4][5] As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. The crystal is rotated during data collection to capture a complete three-dimensional representation of this pattern. Modern diffractometers, such as the Bruker SMART APEXII CCD, are commonly used for this purpose.[1][4]

Step 3: Structure Solution and Refinement

The collected diffraction data is then processed to determine the unit cell dimensions and space group of the crystal. The initial arrangement of atoms in the crystal lattice (the "structure solution") is typically determined using direct methods. This initial model is then refined against the experimental data using full-matrix least-squares methods on F² with software like SHELXL.[6] This iterative process adjusts atomic positions and displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are often located from the difference map and refined freely or placed in calculated positions.[1][4]

Step 4: Data Validation and Deposition

The final refined structure is validated to ensure its chemical and geometric sensibility. This is often done using tools like checkCIF, which is integrated into the deposition process for the Cambridge Structural Database (CSD).[2][7] The CSD is the world's largest repository for small-molecule organic and metal-organic crystal structures.[8] Upon deposition, a unique CCDC number is assigned, which allows other researchers to access the data.[9][10]

Below is a diagram illustrating the typical workflow for small molecule X-ray crystallography.

workflow cluster_synthesis Compound Preparation cluster_data_collection Data Acquisition cluster_analysis Structure Determination cluster_validation Validation & Dissemination synthesis Synthesis & Purification of 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol crystallization Crystal Growth (Slow Evaporation) synthesis->crystallization Obtain single crystals mounting Mount Crystal on Diffractometer crystallization->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection processing Data Processing (Unit Cell & Space Group) data_collection->processing solution Structure Solution (e.g., Direct Methods) processing->solution refinement Structure Refinement (Least-Squares on F²) solution->refinement validation CIF Validation (checkCIF) refinement->validation deposition Deposition to CSD (Obtain CCDC Number) validation->deposition publication Publication deposition->publication

Caption: Experimental workflow for single-crystal X-ray diffraction.

Comparative Crystallographic Analysis

In the absence of a determined structure for 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol, we can gain valuable insights by examining the crystal structures of two related pyrazol-5-ol derivatives: 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol (Comparator A)[4] and 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol (Comparator B).[1] A summary of their key crystallographic data is presented in the table below.

ParameterComparator A: 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-olComparator B: 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol
CCDC Deposition NumberNot explicitly stated in the provided text.Not explicitly stated in the provided text.
Chemical FormulaC₁₁H₁₂N₂OSC₁₁H₁₂N₂O₃
Molecular Weight ( g/mol )220.30220.23
Crystal SystemOrthorhombicMonoclinic
Space GroupPbcaP2₁/n
a (Å)10.9479 (2)8.8876 (5)
b (Å)11.3470 (3)10.3031 (5)
c (Å)17.7392 (4)12.0083 (6)
α (°)9090
β (°)90100.917 (3)
γ (°)9090
Volume (ų)2203.67 (9)1079.7 (1)
Z84
Temperature (K)100100
R-factor [I > 2σ(I)]0.0410.058

Data sourced from references[4] and[1].

Structural Insights and Comparison

Ring Planarity: Both comparator structures feature a pyrazole ring that is essentially planar.[1][4] For Comparator A, the maximum deviation from the mean plane of the pyrazole ring is a mere 0.00117 Å, and for Comparator B, it is 0.002 Å.[1][4] This high degree of planarity is characteristic of aromatic heterocyclic systems and is anticipated to be a feature of our target molecule, 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol.

Conformational Flexibility: A key point of comparison is the dihedral angle between the pyrazole ring and its substituents. In Comparator A, the phenyl ring of the phenylsulfanyl group is oriented at a significant dihedral angle of 85.40 (8)° with respect to the pyrazole ring.[4] In contrast, the phenoxy group in Comparator B forms a dihedral angle of 66.93 (9)° with the pyrazole ring.[1] This difference highlights the conformational flexibility around the bond connecting the pyrazole core to its substituents. For our target molecule, the orientation of the methoxymethyl group at the 3-position will be a critical determinant of its overall shape and potential interactions with biological targets.

Intermolecular Interactions: The crystal packing of both comparator molecules is stabilized by a network of hydrogen bonds. In Comparator A, intermolecular N—H⋯O and C—H⋯O hydrogen bonds link molecules into a two-dimensional network.[4] Comparator B exhibits pairs of intermolecular N—H⋯O and O—H⋯N hydrogen bonds that form dimers, which are further stabilized by C—H⋯π interactions.[1] These non-covalent interactions are crucial for the stability of the crystal lattice and can provide a model for the types of interactions that 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol might engage in, both in the solid state and in a biological context. The presence of the hydroxyl group and the pyrazole nitrogen atoms in our target compound makes it a prime candidate for forming similar hydrogen-bonded networks.

Conclusion

While the crystal structure of 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol remains to be determined, this guide provides a robust framework for its analysis. By following the established experimental workflow for single-crystal X-ray diffraction and leveraging the structural insights gained from closely related pyrazol-5-ol derivatives, researchers can confidently approach the characterization of this and other novel compounds. The comparative analysis demonstrates that while the core pyrazole structure is predictably planar, the orientation of its substituents and the resulting intermolecular interactions are key variables that define the unique three-dimensional architecture of each derivative. The future crystallographic analysis of 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol will undoubtedly contribute valuable data to the broader understanding of this important class of molecules.

References

  • CCDC. (n.d.). Deposit a Structure in the CSD. Retrieved from [Link]

  • CCDC. (n.d.). How to deposit a structure in the CSD. Retrieved from [Link]

  • Shahani, T., Fun, H.-K., Ragavan, R. V., Vijayakumar, V., & Sarveswari, S. (2011). 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol. Acta Crystallographica Section E: Structure Reports Online, 67(3), o633. Available at: [Link]

  • Goh, W. K., Fun, H.-K., Ragavan, R. V., Vijayakumar, V., & Sarveswari, S. (2011). 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1136. Available at: [Link]

  • American Chemical Society. (n.d.). Requirements for Depositing X-Ray Crystallographic Data. ACS Paragon Plus. Retrieved from [Link]

  • CCDC. (n.d.). Deposit. Retrieved from [Link]

  • FIZ Karlsruhe. (n.d.). Deposit Structures. ICSD DEPOT. Retrieved from [Link]

  • Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 629(1), 135-145.
  • Shahani, T., Fun, H.-K., Shetty, S., & Kalluraya, B. (2011). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o148.
  • Liu, E., Li, Z.-Y., Jian, F.-F., & Liang, T. (2019). Crystal structure of 1-(5-(4-chlorophenyl)-3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, C17H14N2OFCl. Zeitschrift für Kristallographie - New Crystal Structures, 234(5), 857-858.
  • SHELX. (n.d.). SHELX Homepage. Retrieved from [Link]

  • Shahani, T., Fun, H.-K., Ragavan, R. V., Vijayakumar, V., & Sarveswari, S. (2010). 5-Pentyl-4-phenylsulfonyl-1H-pyrazol-3-ol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1482.
  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]

  • IUCr Journals. (2025). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Retrieved from [Link]

  • Elguero, J., et al. (2008). The molecular structure of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid. ARKIVOC, 2008(viii), 74-84.

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Safety & Regulatory Compliance

Safety

1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol proper disposal procedures

Comprehensive Handling and Disposal Protocol for 1-Ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol As drug development professionals and synthetic chemists, managing the lifecycle of specialized heterocyclic intermediates is as...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Handling and Disposal Protocol for 1-Ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol

As drug development professionals and synthetic chemists, managing the lifecycle of specialized heterocyclic intermediates is as critical as the synthesis itself. 1-Ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol (EMMP) is a highly functionalized pyrazole derivative. While it serves as a versatile building block in medicinal chemistry, its unique structural motifs—specifically the tautomeric pyrazolone core and the acid-labile methoxymethyl (MOM) ether—demand a rigorous, chemically informed approach to disposal.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of EMMP, ensuring compliance with federal safety and environmental regulations.

Chemical Profiling & Mechanistic Risk Assessment

To safely dispose of EMMP, one must first understand the causality behind its reactivity. We do not simply follow rules; we design disposal protocols based on molecular behavior.

  • Tautomerism and Amphoteric Behavior: The 1H-pyrazol-5-ol core exists in equilibrium with its pyrazol-3-one tautomer. This makes the molecule amphoteric. In highly basic conditions, it forms a water-soluble enolate; in highly acidic conditions, it can protonate. Maintaining a neutral pH is critical to ensuring the compound remains in its uncharged, lipophilic state for efficient extraction into organic waste.

  • Acid-Catalyzed MOM Cleavage (Mechanistic Causality): The methoxymethyl (MOM) ether group at the C3 position is highly labile under strongly acidic conditions. If an aqueous waste stream containing EMMP drops below pH 4, the MOM group will undergo acid-catalyzed cleavage. This reaction releases stoichiometric amounts of formaldehyde and methanol. Formaldehyde is a volatile carcinogen and cross-linking agent. Generating it inadvertently in a waste carboy introduces a severe secondary inhalation hazard and escalates the Resource Conservation and Recovery Act (RCRA) waste classification.

Standard Operating Procedure (SOP) for Handling

Under the OSHA Laboratory Standard (29 CFR 1910.1450), employers must ensure that laboratory personnel are protected from chemical exposures exceeding allowable limits[1].

  • Engineering Controls: All manipulations of EMMP, including reaction quenching and waste transfer, must be conducted within a certified chemical fume hood to prevent inhalation of potential aerosolized particulates or organic vapors[1].

  • Personal Protective Equipment (PPE): Standard chemical hygiene practices apply. Wear nitrile gloves (double-gloving is recommended during waste consolidation), splash-proof chemical safety goggles, and a flame-resistant laboratory coat.

Experimental Workflow & Waste Segregation

The following diagram maps the logical flow of EMMP from a post-reaction mixture through phase segregation and final disposal.

G Reaction Reaction Mixture (EMMP + Solvents) Quench Aqueous Quench (pH 6-8 Buffer) Reaction->Quench Transfer Separation Phase Separation (Extraction) Quench->Separation Mix/Settle OrgWaste Organic Phase (Non-Halogenated) Separation->OrgWaste Top Layer AqWaste Aqueous Phase (Aqueous Waste) Separation->AqWaste Bottom Layer Incineration High-Temp Incineration (EPA Compliant) OrgWaste->Incineration RCRA Disposal WWT Wastewater Treatment (pH Verified) AqWaste->WWT Neutralized

Workflow for the segregation and disposal of EMMP-containing reaction mixtures.

Step-by-Step Disposal Procedures

The EPA categorizes hazardous waste generators based on the volume of waste produced in a calendar month, dictating strict accumulation and labeling rules[2]. Regardless of your facility's generator status, the following protocol ensures chemical stability during the accumulation phase.

Step 1: Reaction Quenching Slowly transfer the EMMP-containing reaction mixture into a vigorously stirred flask containing a 1M Phosphate Buffer (pH 7.0) or saturated Sodium Bicarbonate (NaHCO₃) solution. Causality: Using a buffered quench prevents localized pH spikes that could trigger premature MOM ether cleavage or pyrazolone precipitation.

Step 2: pH Adjustment and Verification (Self-Validating System) Before proceeding to phase separation, test the aqueous layer using universal pH indicator paper.

  • Validation Check: The pH must read between 6.0 and 8.0.

  • If pH < 6.0: Add 1M NaHCO₃ dropwise until corrected.

  • If pH > 8.0: Add 1M Citric Acid dropwise until corrected.

  • Why this validates the system: This physical check guarantees that no formaldehyde will be generated in the waste carboy and ensures the EMMP is entirely in its neutral, organic-soluble state.

Step 3: Phase Extraction Transfer the quenched mixture to a separatory funnel. Extract with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane). Drain the aqueous layer into a temporary Erlenmeyer flask. Collect the organic layer (containing the bulk of the EMMP) separately.

Step 4: Waste Containerization and RCRA Labeling

  • Organic Waste: Deposit the organic layer into a designated, clearly labeled "Non-Halogenated Organic Waste" container (or "Halogenated" if DCM was used). Ensure the container is compatible (e.g., HDPE or amber glass) and kept tightly closed when not actively receiving waste[3].

  • Aqueous Waste: Deposit the neutralized aqueous layer into the "Aqueous Waste" carboy.

  • Ensure all containers bear an EPA-compliant hazardous waste label detailing the exact contents, accumulation start date, and primary hazards (e.g., "Ignitable", "Toxic")[4].

Quantitative Waste Profiling

To assist Environmental Health and Safety (EHS) officers in profiling your laboratory's waste, summarize the segregated streams using the parameters below:

Waste StreamPrimary ComponentsEPA Waste CodeTarget pHFinal Disposition
Organic Phase EMMP, Ethyl Acetate, HexanesD001 (Ignitable)N/AHigh-Temperature Incineration
Halogenated Org. EMMP, DichloromethaneD039, F002N/AHigh-Temperature Incineration
Aqueous Phase Inorganic salts, trace EMMPNon-RCRA (typically)6.0 - 8.0Industrial Wastewater Treatment
Solid Waste Contaminated gloves, wipesVaries by stateN/ASolid Hazardous Waste Landfill

Emergency Spill Response

Prudent Practices in the Laboratory recommends establishing a culture of safety that includes proactive spill management[5]. In the event of an EMMP spill:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Contain: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary spill pads). Crucial: Do not use acidic neutralizing agents, as this will cleave the MOM ether and release formaldehyde.

  • Collect: Sweep the absorbed material using non-sparking tools and place it into a heavy-duty, sealable polyethylene bag or bucket.

  • Decontaminate: Wash the spill surface with a mild, slightly basic detergent solution to remove residual pyrazole traces, followed by a water rinse.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies Press URL: [Link]

  • Title: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Categories of Hazardous Waste Generators Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

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